5-Ethynyl-2-methylpyridine hydrochloride
Description
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Properties
IUPAC Name |
5-ethynyl-2-methylpyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N.ClH/c1-3-8-5-4-7(2)9-6-8;/h1,4-6H,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRIPYEKRARQQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C#C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
molecular weight of 5-Ethynyl-2-methylpyridine hydrochloride salt
An In-Depth Technical Guide to 5-Ethynyl-2-methylpyridine Hydrochloride Salt: Properties, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of this compound salt, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The ethynyl functionality serves as a versatile handle for coupling reactions, such as "click chemistry," making this molecule a valuable building block for the synthesis of more complex structures. This document details the fundamental chemical properties, including a thorough analysis of its molecular weight, and presents validated protocols for its preparation, experimental characterization, and safe handling. The content is structured to provide both theoretical understanding and practical, field-proven insights for laboratory professionals.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and properties is the foundation of all subsequent research. This compound is the salt formed from the reaction of the free base, 5-Ethynyl-2-methylpyridine, with hydrogen chloride. This conversion from a free base to a salt significantly alters its physical properties, most notably its solubility.
Chemical Identifiers
| Identifier | Value | Source |
| Compound Name | This compound | - |
| Synonyms | 2-Methyl-5-ethynylpyridine HCl | - |
| Molecular Formula | C₈H₈ClN | Calculated |
| CAS Number (Free Base) | 1945-85-3 | [1][2] |
Physicochemical Data
| Property | Value | Notes and References |
| Molecular Weight | 153.61 g/mol | Calculated. See Section 2 for a detailed breakdown. |
| Appearance | White to off-white crystalline solid. | Based on typical properties of pyridine hydrochloride salts.[3][4] |
| Solubility | Soluble in water, ethanol. Sparingly soluble in chloroform. Insoluble in diethyl ether, ethyl acetate. | The salt form confers aqueous solubility. The insolubility in nonpolar organic solvents like diethyl ether is exploited during its synthesis via precipitation.[3][5] |
| Hygroscopicity | Expected to be hygroscopic. | A common characteristic of pyridine hydrochloride salts.[3][4] Store in a desiccated environment. |
Determination of Molecular Weight
The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions and for the confirmation of a compound's identity. Both theoretical calculation and experimental verification are essential for ensuring the accuracy of this value.
Theoretical Molecular Weight Calculation
The molecular weight is the sum of the atomic weights of all atoms in the molecular formula (C₈H₈ClN).
-
Hydrogen Chloride (HCl):
-
Hydrogen: 1.008 g/mol
-
Chlorine: 35.453 g/mol
-
Total HCl: 36.461 g/mol
-
-
Hydrochloride Salt (C₈H₇N · HCl): 117.15 g/mol + 36.461 g/mol = 153.611 g/mol
Experimental Verification Workflow
A multi-pronged approach is recommended for the unambiguous confirmation of the molecular weight and identity of the synthesized salt. Each technique provides complementary information, creating a self-validating system of analysis.
Caption: Workflow for experimental molecular weight verification.
Electrospray Ionization Mass Spectrometry (ESI-MS) is ideal for this compound. The hydrochloride salt will typically dissociate in the spray, and the free base will be protonated.
-
Sample Preparation: Dissolve ~1 mg of the salt in 1 mL of a suitable solvent (e.g., methanol or acetonitrile/water).
-
Instrumentation: Infuse the sample solution into an ESI-MS instrument operating in positive ion mode.
-
Expected Result: The primary ion observed will correspond to the protonated free base [M+H]⁺.
-
Calculation: C₈H₇N (117.15) + H⁺ (1.008) = 118.16 m/z .
-
Causality: The energy in the ESI source is sufficient to break the ionic bond of the hydrochloride salt, leading to the detection of the more stable protonated free base rather than the intact salt.
-
This classic method determines the equivalent weight of the acidic proton in the hydrochloride salt.
-
Setup: Accurately weigh ~100 mg of the salt and dissolve it in 50 mL of deionized water.
-
Titration: Titrate the solution with a standardized solution of sodium hydroxide (~0.1 M NaOH), monitoring the pH with a calibrated pH meter.
-
Analysis: Plot the pH versus the volume of NaOH added. The equivalence point (the point of maximum inflection) is used to calculate the equivalent weight.
-
Causality: The hydrochloride salt acts as a weak acid, which is neutralized by the strong base (NaOH). One mole of the salt reacts with one mole of NaOH, allowing for the determination of its molar mass.
-
Synthesis and Purification
The preparation of this compound is a straightforward two-step process: synthesis of the free base followed by salt formation.
Synthesis of 5-Ethynyl-2-methylpyridine (Free Base)
While various synthetic routes exist, a common approach involves a Sonogashira coupling between a halogenated pyridine derivative and a protected acetylene, followed by deprotection.
Salt Formation: Conversion to Hydrochloride
The conversion to the hydrochloride salt is an acid-base reaction that leverages differences in solubility to achieve purification.[5] The parent compound is soluble in organic solvents, whereas the resulting salt is not.[5]
Caption: Experimental workflow for hydrochloride salt formation.
-
Dissolution: Dissolve the crude 5-Ethynyl-2-methylpyridine free base in anhydrous diethyl ether (approx. 10 mL per 1 g of substrate) in a flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath. This minimizes side reactions and controls the rate of precipitation.
-
Acidification: While stirring vigorously, add a solution of HCl in diethyl ether (e.g., 2.0 M) dropwise. The hydrochloride salt is insoluble in ether and will begin to precipitate immediately.[5]
-
Maturation: Continue stirring the resulting slurry at 0 °C for 30 minutes to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.
-
Drying: Dry the solid under high vacuum to remove all residual solvent. The final product should be stored in a desiccator to protect it from atmospheric moisture.[3]
Safety and Handling
Proper handling of chemical reagents is paramount for laboratory safety. The hazard profile of the hydrochloride salt is derived from both the pyridine core and its acidic nature.
-
Toxicity: The free base is classified as harmful or toxic if swallowed.[6] Assume a similar toxicity profile for the salt. Do not eat, drink, or smoke when using this product.[7][8]
-
Irritation: Pyridine derivatives can cause skin, eye, and respiratory irritation.[6][8] Causes serious eye irritation.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[7][9]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7][9] Due to its hygroscopic nature, storage in a desiccator is recommended.[3]
Additional Analytical Characterization
Beyond molecular weight, a full characterization suite is necessary to confirm the structure and purity of the final compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation. The ¹H NMR spectrum will show characteristic shifts for the aromatic protons on the pyridine ring, the methyl group protons, and the acetylenic proton. The formation of the hydrochloride salt will cause a downfield shift of the pyridine ring protons due to the protonation of the ring nitrogen.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an essential technique for assessing the purity of the final product. A reversed-phase method with a C18 column and a mobile phase of acetonitrile/water with a modifier like formic or trifluoroacetic acid would be a suitable starting point for method development.[10]
Applications
The primary utility of this compound lies in its role as a synthetic intermediate. The terminal alkyne group is a key functional group for participating in a variety of coupling reactions, most notably:
-
Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click Chemistry" : For linking the molecule to azide-containing substrates to form triazoles.
-
Sonogashira Coupling : For further elaboration by coupling with aryl or vinyl halides.
These capabilities make it a valuable building block for the synthesis of novel pharmaceutical agents and functional materials.
References
- Safety Data Sheet for 2-Methyl-5-ethylpyridine. Generic SDS Source.
-
5-Ethynyl-2-methylpyridine. PubChem. [Link]
-
5-Ethyl-2-methylpyridine. Wikipedia. [Link]
-
5-ethyl-2-methyl pyridine. The Good Scents Company. [Link]
-
HPLC Methods for analysis of Pyridine. HELIX Chromatography. [Link]
-
Pyridine from Pyridine hydrochloride. Sciencemadness Discussion Board. [Link]
-
Pyridine hydrochloride. LookChem. [Link]
-
Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds? ResearchGate. [Link]
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- 1. 1945-85-3|5-Ethynyl-2-methylpyridine|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. lookchem.com [lookchem.com]
- 4. Pyridine hydrochloride | 628-13-7 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. fishersci.com [fishersci.com]
- 10. helixchrom.com [helixchrom.com]
Technical Guide: 5-Ethynyl-2-methylpyridine – Free Base vs. HCl Salt
[1][2]
Executive Summary
5-Ethynyl-2-methylpyridine (CAS: 1945-85-3) is a bifunctional building block featuring a pyridine ring (a privileged pharmacophore) and a terminal alkyne (a "click" chemistry handle).[1][2]
The choice between the Free Base and the HCl Salt is not merely a matter of physical state; it dictates the storage strategy, reaction compatibility, and purification workflow .
-
Use the Free Base for organometallic catalysis (Sonogashira, Click Chemistry) to prevent catalyst poisoning.
-
Use the HCl Salt for long-term storage to mitigate volatility and oxidative degradation, or as a purification intermediate.[1]
Physicochemical Profile
The fundamental difference lies in the protonation of the pyridine nitrogen, which drastically alters the molecular lattice energy, solubility, and stability.
| Property | Free Base (Neutral) | Hydrochloride Salt (Ionic) |
| CAS Number | 1945-85-3 | Not widely indexed (Custom/In-situ) |
| Molecular Formula | C₈H₇N | C₈H₇N[1][2][3] · HCl |
| Molecular Weight | 117.15 g/mol | 153.61 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity) | Crystalline Solid |
| Solubility (Organic) | High (DCM, THF, EtOAc, Toluene) | Low (Insoluble in Ether/Hexanes) |
| Solubility (Aqueous) | Low / Sparingly Soluble | High (Water, Methanol, DMSO) |
| Volatility | Moderate (Distinct pyridine odor) | Negligible (Odorless) |
| Hygroscopicity | Low | High (Requires desiccated storage) |
The Stability Paradox
-
Free Base Risk: Terminal alkynes on electron-deficient rings (like pyridine) are prone to oxidative homocoupling (Glaser coupling) to form diynes upon prolonged exposure to air and light.[1][2] The free nitrogen lone pair also makes it susceptible to N-oxidation.[1][2]
-
HCl Salt Advantage: Protonating the nitrogen withdraws electron density, reducing the propensity for N-oxidation and increasing the lattice energy, which mechanically stabilizes the solid against polymerization.
Operational Decision Matrix: Which Form to Use?
The following decision tree illustrates the correct form selection based on your experimental intent.
Figure 1: Decision matrix for selecting the Free Base vs. HCl Salt.[1][2]
Synthetic Utility & Reactivity[1][2][4][5]
A. Sonogashira & Click Chemistry (The Critical Warning)
You must use the Free Base for Palladium (Pd) or Copper (Cu) catalyzed cross-couplings.[1]
-
Mechanism of Failure with Salt: If the HCl salt is introduced directly into a catalytic cycle, the acidic proton (
) will immediately scavenge the base (e.g., Et₃N, Cs₂CO₃) required to deprotonate the terminal alkyne. Furthermore, free chloride ions ( ) can compete for coordination sites on the Pd center, altering the catalytic species. -
Protocol: If you only have the HCl salt, perform a "Free-Basing" extraction (see Section 5) before adding the catalyst.[1]
B. Salt Formation as a Purification Strategy
Since 5-ethynyl-2-methylpyridine is a low-melting solid/oil, it is difficult to recrystallize.[1][2]
-
Technique: Convert the crude reaction mixture (after synthesis from 5-bromo-2-methylpyridine) into the HCl salt. Non-basic impurities (e.g., unreacted alkynes, neutral aromatics) will remain in the organic phase, while the Pyridine-HCl salt precipitates or moves to the aqueous phase.
-
Recovery: The salt can then be recrystallized from MeOH/Ether to achieve >99% purity, a level difficult to reach with the free base alone.
Experimental Protocols
Protocol A: Conversion of HCl Salt to Free Base
Use this when you have the stable salt but need to run a reaction.
-
Dissolution: Dissolve 1.0 eq of 5-Ethynyl-2-methylpyridine HCl in minimal water (approx. 5 mL per gram).
-
Basification: Slowly add saturated aqueous NaHCO₃ (sodium bicarbonate) or 1M NaOH while stirring until the pH reaches ~9-10.
-
Observation: The solution will turn cloudy as the lipophilic free base oils out.
-
-
Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate.[1]
-
Drying: Wash the combined organics with brine, dry over anhydrous Na₂SO₄ (Sodium Sulfate), and filter.
-
Concentration: Evaporate the solvent under reduced pressure (keep bath < 30°C to avoid volatility loss).
-
Yield: The resulting residue is the reactive Free Base, ready for immediate use.
Protocol B: Preparation of HCl Salt (for Storage)
Use this to stabilize the material for long-term archiving.[1][2]
-
Solvation: Dissolve the Free Base in Diethyl Ether (or 1,4-Dioxane) at 0°C.
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq).
-
Precipitation: A white to off-white precipitate will form immediately.[1][2]
-
Isolation: Filter the solid under an inert atmosphere (nitrogen/argon) to avoid moisture absorption.[1]
-
Drying: Dry under high vacuum for 4 hours. Store at -20°C.
Applications in Drug Discovery
This specific moiety is a bioisostere for other aromatic acetylenes and is often used in:
-
mGluR5 Antagonists: The ethynyl-pyridine motif is structurally related to MTEP (3-((2-Methyl-1,3-thiazol-4-yl)ethynyl)pyridine), a potent radioligand and tool compound for studying metabotropic glutamate receptors [1].[1][2]
-
Click-Chemistry Probes: The terminal alkyne serves as a "bio-orthogonal" handle.[1][2] Researchers attach this pyridine to a drug scaffold, then use "Click" chemistry (CuAAC) to attach a fluorophore or biotin tag in cellulo [2].
References
-
Cosford, N. D., et al. (2003). [3-(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity.[1][2] Journal of Medicinal Chemistry.
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. [1][2]
-
PubChem Compound Summary. (2025). 5-Ethynyl-2-methylpyridine (CID 638197).[1][2] National Center for Biotechnology Information.[1]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Ethynyl-2-methylpyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Ethynyl-2-methylpyridine hydrochloride is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique structural motif, featuring a pyridine ring functionalized with both a reactive ethynyl group and a methyl group, makes it a valuable precursor for the synthesis of complex molecular architectures. However, as with any reactive chemical intermediate, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety data associated with 5-ethynyl-2-methylpyridine and its close structural analogs, offering a comprehensive framework for its safe handling, storage, and emergency management.
Section 1: Chemical Identification and Physicochemical Properties
While specific data for the hydrochloride salt is limited, the properties of the parent compound, 5-ethynyl-2-methylpyridine, provide a strong foundation for assessing its behavior. The hydrochloride salt is expected to be a solid with increased water solubility compared to its free base form.
| Property | Data for 5-Ethynyl-2-methylpyridine | Data for 5-Ethyl-2-methylpyridine (Structural Analog) | Source |
| Molecular Formula | C8H7N | C8H11N | [1] |
| Molecular Weight | 117.15 g/mol | 121.18 g/mol | [1] |
| Appearance | Solid | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | Not available | 178 °C | [3] |
| Melting Point | Not available | -70.9 °C | [3] |
| Flash Point | Not applicable (as a solid) | 66.11 °C (151.00 °F) | [4] |
| Vapor Density | Not available | 4.2 (vs air) | [3] |
| Specific Gravity | Not available | 0.919 g/mL at 25 °C | |
| Water Solubility | Not available | 12.0 g/L | [3] |
Note: The hydrochloride salt is expected to be a solid and have different physical properties than the parent liquid compound. The data for the structural analog 5-ethyl-2-methylpyridine is provided for context.
Section 2: Hazard Identification and GHS Classification
The hazard profile of this compound is primarily derived from data on the parent molecule and structurally related pyridine derivatives. The presence of the pyridine ring and the reactive ethynyl group are key determinants of its toxicological properties.
GHS Pictograms:
-
GHS06 (Skull and Crossbones): Acute Toxicity (oral, dermal, inhalation)[1][5]
-
GHS05 (Corrosion): Skin Corrosion/Serious Eye Damage[5]
Signal Word: Danger [1]
Hazard Statements:
-
H311: Toxic in contact with skin.[7]
-
H317: May cause an allergic skin reaction.[7]
-
H331: Toxic if inhaled.[7]
-
H411/H412: Toxic/Harmful to aquatic life with long-lasting effects.[5]
Expert Insight: The high acute toxicity and corrosive nature of this class of compounds necessitate stringent containment measures. The ethynyl group can also pose reactivity hazards, although specific data on the explosive potential of this compound is not available, it should be handled with this possibility in mind, especially in the presence of certain metals.
Section 3: Safe Handling and Storage Protocols
A proactive approach to safety is critical when working with this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize the potential for exposure through robust engineering controls.
-
Ventilation: All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory.
-
Eye Protection: Chemical safety goggles and a face shield are required to protect against splashes and dust.[2][9]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[2][9] It is crucial to check the glove manufacturer's compatibility data.
-
Body Protection: A flame-retardant laboratory coat and appropriate footwear are essential.
-
Respiratory Protection: If there is a risk of exceeding exposure limits or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
-
Safe Handling Practices
Adherence to meticulous handling techniques is non-negotiable.
-
Avoid Contact: Prevent all contact with skin, eyes, and clothing.[10]
-
No Ingestion: Do not eat, drink, or smoke in the laboratory.[4][9]
-
Static Discharge: Take precautionary measures against static discharges, especially when handling the material in the presence of flammable solvents.[10][9]
-
Inert Atmosphere: For reactions involving the ethynyl group, consider the use of an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions and potential hazards.
Storage Conditions
Proper storage is crucial for maintaining the stability of the compound and preventing accidents.
-
Container: Keep the container tightly closed in a dry and well-ventilated place.[9]
-
Location: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[2][10]
-
Incompatible Materials: Segregate from strong oxidizing agents, acids, acid chlorides, and chloroformates.[2][10]
-
Security: Store in a locked cabinet or a restricted-access area.[7]
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is critical.
First-Aid Measures
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][10]
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][10]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2]
-
Specific Hazards: The compound is combustible and may produce toxic fumes of nitrogen oxides and carbon oxides upon combustion.[2] Vapors may form explosive mixtures with air.[2]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid breathing dust or vapors.[2]
-
Environmental Precautions: Prevent the material from entering drains, sewers, or waterways.[2]
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. For a solution spill, absorb with an inert material (e.g., sand, silica gel, or vermiculite) and place in a sealed container for disposal.[2][10]
Section 5: Toxicological and Ecotoxicological Information
Understanding the toxicological profile of this compound is essential for risk assessment.
-
Acute Toxicity: The compound is classified as having high acute toxicity if swallowed, inhaled, or in contact with skin.[5][7]
-
Skin Corrosion/Irritation: It is expected to cause severe skin burns and irritation.[5][7]
-
Serious Eye Damage/Irritation: The compound is likely to cause serious eye damage.[8]
-
Respiratory/Skin Sensitization: It may cause an allergic skin reaction.[5][7]
-
Ecotoxicity: This class of compounds is often harmful or toxic to aquatic life with long-lasting effects.[4][5] Releases to the environment should be avoided.[4]
Section 6: Disposal Considerations
All waste generated from the use of this compound must be considered hazardous.
-
Waste Disposal: Dispose of the material and its container in accordance with all applicable federal, state, and local regulations.[7] Do not dispose of it down the drain.
-
Contaminated Packaging: Contaminated packaging should be treated as hazardous waste and disposed of accordingly.
Workflow Diagrams
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
Emergency Response Workflow
Caption: Emergency response workflow for incidents involving this compound.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- Safety Data Sheet. (2023, February 1).
- 5 - SAFETY DATA SHEET. (2012, March 7).
- 5-Ethyl-2-methylpyridine SDS, 104-90-5 Safety Data Sheets - ECHEMI.
- 5-Ethyl-2-methylpyridine - Safety Data Sheet - ChemicalBook.
- Safety Data Sheet - CymitQuimica. (2024, December 19).
- 5-ethyl-2-methyl pyridine, 104-90-5 - The Good Scents Company.
- 5-Ethynyl-2-methylpyridine - Sigma-Aldrich.
- 5-Ethyl-2-Methylpyridine - Material Safety Data Sheet (MSDS). (2025, September 23).
- 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem.
- 5-Ethyl-2-methylpyridine = 96 104-90-5 - Sigma-Aldrich.
- 2-Methyl-5-ethylpyridine Safety Data Sheet Jubilant Ingrevia Limited.
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The Strategic Utility of 5-Ethynyl-2-methylpyridine in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
A Deep Dive into the Applications of 5-Ethynyl-2-methylpyridine for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role and applications of 5-Ethynyl-2-methylpyridine, a versatile building block in medicinal chemistry. We will explore its synthesis, key reactions, and its incorporation into a range of therapeutically significant molecules, with a particular focus on neuroactive compounds and kinase inhibitors. This document serves as a resource for researchers and drug development professionals seeking to leverage the unique properties of this compound in their discovery and development pipelines.
Introduction: The Pyridine Scaffold and the Rise of Ethynyl Moieties
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its ability to engage in hydrogen bonding and its metabolic stability make it a desirable feature in drug candidates. The introduction of an ethynyl group, a reactive and rigid moiety, onto the pyridine ring, as seen in 5-Ethynyl-2-methylpyridine, offers medicinal chemists a powerful tool for probing molecular interactions and constructing complex molecular architectures. This guide will delve into the specific advantages and applications of the 5-ethynyl-2-methylpyridine building block.
Physicochemical Properties of 5-Ethynyl-2-methylpyridine
Understanding the fundamental properties of 5-Ethynyl-2-methylpyridine is crucial for its effective application.
| Property | Value | Source |
| Molecular Formula | C₈H₇N | PubChem |
| Molecular Weight | 117.15 g/mol | PubChem |
| CAS Number | 1945-85-3 | PubChem |
| Appearance | Solid | Sigma-Aldrich |
| SMILES | CC1=NC=C(C=C1)C#C | PubChem |
The Sonogashira Coupling: A Gateway to Molecular Diversity
The terminal alkyne functionality of 5-Ethynyl-2-methylpyridine makes it an ideal substrate for the Sonogashira cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4][5] This reaction is instrumental in the synthesis of a wide array of complex molecules, including many with significant therapeutic potential.
Experimental Protocol: Generalized Sonogashira Coupling of 5-Ethynyl-2-methylpyridine
This protocol provides a general procedure for the Sonogashira coupling of 5-Ethynyl-2-methylpyridine with an aryl halide.
Materials:
-
5-Ethynyl-2-methylpyridine
-
Aryl halide (e.g., aryl iodide or bromide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or N,N-dimethylformamide (DMF))
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 eq), 5-Ethynyl-2-methylpyridine (1.1-1.5 eq), palladium catalyst (0.02-0.05 eq), and CuI (0.04-0.1 eq).
-
Add the anhydrous solvent and the base (2-3 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-70 °C) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Applications in the Synthesis of Neuroactive Compounds
A significant application of ethynylpyridine derivatives lies in the development of agents targeting the central nervous system (CNS). The pyridine moiety can facilitate crossing the blood-brain barrier, a critical attribute for neuroactive drugs.[6]
Metabotropic Glutamate Receptor 5 (mGluR5) Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a key target for the treatment of various neurological and psychiatric disorders, including anxiety, depression, and Fragile X syndrome.[1][7] Several potent and selective mGluR5 antagonists are based on the ethynylpyridine scaffold.
One prominent example is 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP) , a widely used tool compound for studying mGluR5 pharmacology.[6][8] While not directly synthesized from 5-ethynyl-2-methylpyridine, its structure highlights the importance of the ethynylpyridine core. The synthesis of MTEP and its analogs often involves a Sonogashira coupling between a halogenated pyridine or thiazole and a corresponding terminal alkyne.[9]
The rationale behind using the ethynylpyridine scaffold is to create a rigid linker that correctly positions the aromatic moieties for optimal interaction with the allosteric binding site of the mGluR5 receptor. The nitrogen atom in the pyridine ring can also act as a hydrogen bond acceptor, further enhancing binding affinity.
Caption: Conceptual binding of a 5-ethynyl-2-methylpyridine derivative at the mGluR5 allosteric site.
Emerging Roles in Kinase Inhibition
The pyridine scaffold is also a common feature in many kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The development of selective kinase inhibitors is a major focus of modern drug discovery.
While direct examples of FDA-approved kinase inhibitors synthesized from 5-Ethynyl-2-methylpyridine are not yet prevalent, the structural motif is of significant interest. The ethynyl group can be used to probe the ATP-binding pocket of kinases, forming specific interactions that can lead to high potency and selectivity. The Sonogashira coupling allows for the facile introduction of the 5-ethynyl-2-methylpyridine moiety onto various heterocyclic cores commonly found in kinase inhibitors.
Caption: General strategy for incorporating 5-ethynyl-2-methylpyridine into kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
The systematic modification of molecules and the evaluation of their biological activity provide crucial insights for drug design. For pyridine-containing compounds, SAR studies have revealed key structural features that influence their antiproliferative activity. For instance, the presence and position of electron-donating or electron-withdrawing groups on the pyridine ring can significantly impact biological activity.[11]
In the context of 5-ethynyl-2-methylpyridine, the methyl group at the 2-position and the ethynyl group at the 5-position are key modulators of activity. The methyl group can influence the electronic properties of the pyridine ring and provide a point for steric interactions within a binding pocket. The ethynyl group, as previously discussed, acts as a rigid linker and can participate in various non-covalent interactions. Further derivatization of the terminal alkyne or the pyridine ring allows for a systematic exploration of the chemical space to optimize potency, selectivity, and pharmacokinetic properties.
Future Perspectives
5-Ethynyl-2-methylpyridine is a commercially available and highly versatile building block with significant potential in medicinal chemistry. Its utility in the synthesis of neuroactive compounds, particularly mGluR5 antagonists, is well-established. The continued exploration of its incorporation into kinase inhibitors and other therapeutic agents is a promising avenue for future drug discovery efforts. The ease of its modification via the Sonogashira coupling reaction ensures its continued relevance in the generation of diverse compound libraries for high-throughput screening and lead optimization. As our understanding of the structural requirements for targeting various biological pathways deepens, the strategic application of unique building blocks like 5-Ethynyl-2-methylpyridine will be paramount in the development of the next generation of therapeutics.
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
- Cosford, N. D., Tehrani, L., Roppe, J., Schweiger, E., Smith, N. D., Anderson, J., ... & Lindsley, C. W. (2003). 3-[(2-Methyl-1, 3-thiazol-4-yl) ethynyl]-pyridine: a potent and highly selective metabotropic glutamate subtype 5 receptor antagonist with anxiolytic activity. Journal of medicinal chemistry, 46(2), 204-206.
- TW200938542A - Compounds and compositions as kinase inhibitors.
- US20040142916A1 - Kinase inhibitors and associated pharmaceutical compositions and methods of use.
- The Structure-Antiproliferative Activity Relationship of Pyridine Deriv
- Alagille, D., Baldwin, R. M., & Tamagnan, G. (2005). Synthesis and evaluation of metabotropic glutamate receptor subtype 5 antagonists based on fenobam. Bioorganic & medicinal chemistry letters, 15(4), 945-948.
- Razafindrainibe, F., Voros, C., Jagadeesh, Y., Reddy, N. M., Tissier, A., Mardy, K., ... & Baati, R. (2018). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5-and 6-Alkynyl-3-fluoro-2-pyridinamidoximes. Chemistry–A European Journal, 24(55), 14756-14760.
- US-20140309228-A1 - 5-azaindazole compounds and methods of use.
- Patents & Products - Garg Lab - UCLA. (n.d.).
- Mathews, W. B., Monn, J. A., Ravert, H. T., Holt, D. P., Schoepp, D. D., & Dannals, R. F. (2006). Synthesis of a mGluR5 antagonist using [11C] copper (I) cyanide. Journal of Labelled Compounds and Radiopharmaceuticals, 49(9), 811-818.
- US-2008119515-A1 - Heterocyclic Kinase Inhibitors: Methods of Use and Synthesis. PubChem.
- Structure-activity relationship study of the synthesized pyridine and thienopyridine (4–15) compounds. (2022).
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2020).
- Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ 6, 1-benzothiazine-3-carboxamides. (2019). MDPI.
- Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. (2021). Life Chemicals.
- Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. (2023). Semantic Scholar.
- Sonogashira Coupling: A Detailed Protocol for the Synthesis of 2-Ethynylfuran. (2025). Benchchem.
- The Role of Bioactive Compounds on the Promotion of Neurite Outgrowth. (2012). PMC.
- MTEP, a Selective mGluR5 Antagonist, Had a Neuroprotective Effect but Did Not Prevent the Development of Spontaneous Recurrent Seizures and Behavioral Comorbidities in the Rat Lithium–Pilocarpine Model of Epilepsy. (2022). MDPI.
- 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]- pyridine: A Potent and Highly Selective Metabotropic Glutamate Subtype 5 Receptor Antagonist with Anxiolytic Activity. (2002).
- Biosynthesis of plant neuroactive alkaloids tre
- Simple Synthesis of New Bioactive Nitrogenous Compounds by In Silico Study. (2024). MDPI.
- Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. (2020). MDPI.
- Synthesis and Structure−Activity Relationships of 3-[(2-Methyl-1,3-thiazol-4-yl)
- Neuroactive Phytochemicals as Multi-Target Modulators of Mental Health and Cognitive Function: An Integr
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Process for the preparation of kinase inhibitors and intermediates thereof - Patent US-9643927-B1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Dissolution of 5-Ethynyl-2-methylpyridine Hydrochloride in Biological Assays
For correspondence:
Abstract
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective dissolution of 5-Ethynyl-2-methylpyridine hydrochloride for use in a wide range of biological assays. Emphasizing scientific integrity and practical application, this document moves beyond a simple set of instructions to explain the rationale behind solvent selection, stock solution preparation, and handling procedures. By following these protocols, researchers can ensure the stability, bioavailability, and reproducibility of their experimental results when working with this compound.
Introduction: Understanding this compound
5-Ethynyl-2-methylpyridine is a heterocyclic aromatic compound containing a pyridine ring substituted with a methyl and an ethynyl group. The ethynyl group, with its reactive triple bond, makes this molecule a valuable tool in "click chemistry," a set of biocompatible reactions that enable the specific and efficient labeling of biomolecules.[1] In biological research, molecules like 5-Ethynyl-2-methylpyridine can be used as probes to study a variety of cellular processes. The hydrochloride salt form is often synthesized to enhance the aqueous solubility and stability of the parent compound, facilitating its use in biological systems.[2]
The proper dissolution of this compound is the critical first step in any experiment, directly impacting the accuracy and reliability of the obtained data. This guide will provide a systematic approach to solvent selection, solution preparation, and storage to maintain the integrity of this compound for your research needs.
Physicochemical Properties and Solvent Selection
The hydrochloride salt of a pyridine derivative is generally expected to have good solubility in polar protic solvents like water and ethanol due to the ionic nature of the salt. Organic polar aprotic solvents such as dimethyl sulfoxide (DMSO) are also commonly used for dissolving a wide range of organic compounds for biological assays.
Table 1: Recommended Solvents for this compound
| Solvent | Type | Suitability for Biological Assays | Key Considerations |
| Water (Sterile, Deionized) | Polar Protic | High | As a hydrochloride salt, good solubility is expected. Ideal for many biological assays to avoid solvent-induced artifacts. The pH of the resulting solution may be slightly acidic. |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High | Physiologically relevant pH and ionic strength make it an excellent choice for cell-based assays. Check for any potential precipitation with phosphate ions, although unlikely for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High (with caution) | Excellent solvent for many organic compounds. However, the final concentration in cell culture media should typically be kept below 0.5% (v/v) to avoid cytotoxicity.[3] |
| Ethanol (Absolute or 95%) | Polar Protic | Moderate | Can be a good solvent, but its volatility and potential for cytotoxicity at higher concentrations need to be considered. Final concentration in assays should be minimized. |
The Causality Behind Solvent Choice:
The primary goal is to dissolve the compound completely while minimizing any potential interference with the biological assay.
-
For cell-based assays, aqueous-based solvents like sterile water or PBS are the preferred first choice to avoid the cytotoxic effects associated with organic solvents.
-
If solubility in aqueous solutions is limited, DMSO is the next best option due to its high solvating power for a wide range of compounds. However, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it into the aqueous assay medium to keep the final DMSO concentration at a non-toxic level.
Safety Precautions and Handling
As a pyridine derivative, this compound should be handled with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile gloves) when handling the solid compound and its solutions.[3]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[3]
-
Storage: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.[4] Pyridine compounds can be hygroscopic.[5]
-
Spills: In case of a spill, use an absorbent material to clean the area and dispose of the waste according to your institution's guidelines.[3]
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a systematic way to estimate the solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvents (e.g., sterile water, PBS, DMSO, ethanol)
-
Vortex mixer
-
Microcentrifuge tubes or small glass vials
-
Pipettes
Procedure:
-
Weigh out a small, known amount of this compound (e.g., 1-5 mg) and place it into a microcentrifuge tube.
-
Add a small, measured volume of the chosen solvent (e.g., 100 µL) to the tube.
-
Vortex the tube vigorously for 30-60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the solubility is at least at that concentration.
-
If the solid has not completely dissolved, add another measured volume of the solvent (e.g., another 100 µL) and repeat the vortexing and observation steps.
-
Continue adding the solvent in a stepwise manner until the solid is fully dissolved.
-
Calculate the approximate solubility based on the total volume of solvent required to dissolve the initial mass of the compound.
Protocol 2: Preparation of a Concentrated Stock Solution
Once the appropriate solvent is determined, a concentrated stock solution should be prepared. This allows for accurate and repeatable dilutions into the final assay medium.
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing a stable stock solution.
Materials:
-
This compound
-
Chosen solvent (e.g., sterile DMSO or sterile water)
-
Sterile microcentrifuge tubes or amber glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the Compound: Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube.
-
Add Solvent: Add the calculated volume of the appropriate solvent to achieve the desired stock concentration (e.g., 10 mM or 100 mM).
-
Dissolve Completely: Vortex the tube until the compound is fully dissolved. If necessary, brief sonication in a water bath can aid in dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot: To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light. When stored properly, stock solutions in DMSO are generally stable for several months. Aqueous stock solutions should ideally be prepared fresh, but if stored, should be kept at -20°C for short-term use.
Protocol 3: Preparation of Working Solutions for Biological Assays
Working solutions are prepared by diluting the concentrated stock solution into the final assay medium (e.g., cell culture medium).
Workflow for Preparing Working Solutions:
Caption: Workflow for preparing working solutions for assays.
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the concentrated stock solution from the freezer and allow it to thaw completely at room temperature.
-
Dilute in Assay Medium: Perform a serial dilution of the stock solution into the final assay medium to achieve the desired working concentration. Crucially, ensure that the final concentration of the organic solvent (e.g., DMSO) in the assay medium is below the cytotoxic threshold for your specific cell line or assay system (typically <0.5% v/v).
-
Mix Gently: Gently mix the working solution by pipetting up and down or inverting the tube. Avoid vigorous vortexing, especially if the assay medium contains proteins that could be denatured.
-
Use Immediately: It is best practice to prepare working solutions fresh for each experiment and use them immediately.
Troubleshooting Common Issues
-
Precipitation upon Dilution in Aqueous Buffer: If the compound precipitates when diluted from a DMSO stock into an aqueous buffer, it may indicate that the final concentration exceeds its aqueous solubility. To address this, you can try:
-
Lowering the final working concentration.
-
Increasing the percentage of co-solvent (e.g., DMSO), but be mindful of its effect on the assay.
-
Preparing the stock solution in a different solvent with better aqueous compatibility, if possible.
-
-
Compound Instability: If you suspect the compound is degrading in solution, consider the following:
-
Prepare fresh stock and working solutions for each experiment.
-
Store stock solutions at -80°C instead of -20°C.
-
Protect solutions from light at all times.
-
Check the pH of aqueous solutions, as extreme pH values can promote degradation.
-
Conclusion
The successful use of this compound in biological assays is contingent upon its proper dissolution and handling. By carefully selecting solvents, preparing and storing stock solutions correctly, and being mindful of the potential for solvent-induced artifacts, researchers can ensure the integrity and reproducibility of their experimental outcomes. The protocols and guidelines presented in this document provide a robust framework for working with this and similar compounds in a scientifically rigorous manner.
References
-
ChemSupply Australia. (n.d.). Safety Data Sheet PYRIDINE. Retrieved from [Link]
-
Cold Spring Harbor Protocols. (2002). Stock Solutions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 5-ethyl-2-methylpyridine. Retrieved from [Link]
-
PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). (n.d.). Retrieved from [Link]
-
PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. Retrieved from [Link]
-
Salic, A., & Mitchison, T. J. (2008). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. Current Protocols in Cell Biology, 37(1), 7.18.1–7.18.14. Retrieved from [Link]
-
Tradeindia. (n.d.). 5-ethyl 2-methyl Pyridine(104-90-5) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories. Retrieved from [Link]
-
European Chemicals Bureau. (1994, November 14). 5-Ethyl-2-picoline CAS N°: 104-90-5. Retrieved from [Link]
Sources
Application Note: Next-Generation Bioconjugation with Pyridine-Alkyne Linkers
Executive Summary & Scientific Rationale
In the development of Antibody-Drug Conjugates (ADCs) and therapeutic proteins, the stability of the linker-payload connection is a critical determinant of therapeutic index.[1] For decades, maleimide-thiol conjugation has been the industry standard.[2] However, maleimides suffer from the retro-Michael reaction in plasma, leading to premature payload release, off-target toxicity, and reduced efficacy.[1]
This guide details the Pyridine-Alkyne (Ethynylpyridine) bioconjugation platform. Unlike maleimides, 2-ethynylpyridine (2-EP) linkers react with cysteine thiols via a nucleophilic thiol-yne addition to form a vinyl heteroaromatic sulfide . This linkage is hydrolytically stable and resistant to retro-Michael exchange, offering a superior safety profile for next-generation biologics.
Key Advantages of Pyridine-Alkyne Linkers:
-
Irreversible Stability: The vinyl pyridine sulfide bond does not undergo exchange with plasma thiols (e.g., albumin, glutathione).
-
Tunable Reactivity: The electron-withdrawing nature of the pyridine ring activates the terminal alkyne for nucleophilic attack at physiological pH.
-
Planarity: The resulting vinyl linker is rigid and planar, potentially improving the pharmacokinetic (PK) properties of the conjugate.
Mechanism of Action
The reaction utilizes the electron-deficient nature of the pyridine ring to activate the adjacent alkyne bond. When a cysteine thiolate attacks the terminal carbon of the ethynyl group, it forms a vinyl anion intermediate, which is rapidly protonated to yield the stable vinyl sulfide product.
Figure 1: Reaction Mechanism & Pathway
The following diagram illustrates the comparative stability pathways between Maleimide and Pyridine-Alkyne chemistries.
Caption: Comparison of reversible Maleimide conjugation vs. irreversible 2-Ethynylpyridine thiol-yne addition.
Experimental Protocols
Protocol A: Preparation of Reduced Antibody
Objective: To generate free reactive thiols from interchain disulfide bonds without denaturing the protein.
Materials:
-
Monoclonal Antibody (mAb) (10 mg/mL in PBS, pH 7.4)
-
TCEP (Tris(2-carboxyethyl)phosphine) hydrochloride (10 mM stock)
-
DTPA (Diethylenetriaminepentaacetic acid) chelator
-
Desalting Column (e.g., PD-10 or Zeba Spin)
Steps:
-
Buffer Adjustment: Adjust mAb solution to PBS, pH 7.4, 1 mM DTPA . The chelator is crucial to prevent metal-catalyzed oxidation of thiols.
-
Reduction: Add TCEP to the mAb solution at a 2.5 to 3.0 molar equivalent (per interchain disulfide).
-
Note: For a typical IgG1 with 4 interchain disulfides, this targets a Drug-Antibody Ratio (DAR) of ~4-8.
-
-
Incubation: Incubate at 37°C for 1 hour with mild agitation.
-
Purification: Immediately pass the reduced mAb through a desalting column equilibrated with Conjugation Buffer (see Protocol B) to remove excess TCEP.
-
Critical: Do not store reduced mAb; proceed immediately to conjugation to prevent re-oxidation.
-
Protocol B: Pyridine-Alkyne Conjugation
Objective: Covalent attachment of the 2-EP linker to the reduced cysteine residues.
Materials:
-
Reduced mAb (from Protocol A)
-
2-Ethynylpyridine Linker (dissolved in dry DMSO or DMA)
-
Conjugation Buffer: 50 mM Sodium Borate, pH 8.0, 1 mM DTPA
-
Expert Insight: 2-EP is less reactive than maleimide. A slightly higher pH (8.0 vs 7.4) facilitates the formation of the thiolate anion, accelerating the nucleophilic attack on the alkyne.
-
Steps:
-
Linker Addition: Prepare a 10 mM stock of the 2-EP linker in DMSO. Add the linker to the reduced mAb solution (typically 2-5 mg/mL) at a 5-10 molar excess over total free thiols.
-
Solvent Limit: Keep final DMSO concentration < 10% (v/v) to avoid protein precipitation.
-
-
Reaction: Incubate at 37°C for 4–16 hours .
-
Note: Unlike maleimides (which react in minutes), the thiol-yne reaction with 2-EP is slower. The elevated temperature and time are necessary for high conversion.
-
-
Quenching: Add N-Acetylcysteine (NAC) (20 molar excess over linker) and incubate for 30 minutes to quench unreacted linker.
-
Purification: Remove excess linker and small molecules using Tangential Flow Filtration (TFF) or size-exclusion chromatography (SEC).
Protocol C: Stability Assessment (Plasma Challenge)
Objective: Validate the superior stability of the construct compared to maleimide.
Steps:
-
Incubate the purified ADC (1 mg/mL) in human plasma at 37°C.
-
Take aliquots at T=0, 24h, 48h, and 7 days.
-
Affinity Capture: Isolate the ADC using Protein A magnetic beads.
-
Analysis: Elute and analyze via LC-MS (deglycosylated).
-
Pass Criteria: < 5% loss of payload (decrease in DAR) over 7 days. (Maleimides typically show 20-40% loss due to exchange with albumin).
Data Interpretation & QC
Table 1: Comparative Metrics (Maleimide vs. 2-EP)
| Parameter | Maleimide (Standard) | Pyridine-Alkyne (2-EP) |
| Reaction pH | 6.5 – 7.4 | 7.5 – 8.5 |
| Reaction Time | 30 – 60 mins | 4 – 16 hours |
| Linkage Type | Thioether (Succinimide) | Vinyl Heteroaromatic Sulfide |
| Plasma Stability | Low (Retro-Michael exchange) | High (Irreversible) |
| Hydrolysis Risk | High (Ring opening) | None |
| Selectivity | Cysteine > Lysine | Cysteine >>> Lysine |
Workflow Diagram
The following Graphviz diagram outlines the end-to-end production workflow.
Caption: Step-by-step workflow for generating stable ADCs using 2-Ethynylpyridine linkers.
Troubleshooting & Optimization
-
Issue: Low Conjugation Efficiency (Low DAR).
-
Cause: Incomplete reduction or pH too low.
-
Solution: 2-EP requires thiolate formation. Ensure pH is strictly ≥ 8.0. Increase reaction temperature to 37°C or extend time to 24h.
-
-
Issue: Precipitation.
-
Cause: Hydrophobic linker or high DMSO content.
-
Solution: Use PEGylated linkers (e.g., 2-EP-PEG4-Payload) to improve solubility. Add propylene glycol (up to 30%) to the buffer if necessary.
-
-
Issue: Non-Specific Binding.
References
-
Chan, A. O.-Y., et al. (2012). "Modification of the Cysteine Residue in Peptides and Proteins using 2-Ethynylpyridine." Organic & Biomolecular Chemistry.
-
[Link]
-
-
Schumacher, D., et al. (2016). "Current Status: Emerging Possibilities for Stable ADC Linkers." Journal of Clinical Medicine.
-
[Link]
-
-
Koniev, O., & Wagner, A. (2015). "Developments and Recent Advances in Porphyrin Bioconjugation." (Contextual reference on Heteroaromatic Alkynes).
-
[Link]
-
- Specific Protocol Adaptation: Adapted from standard "Thiol-Yne" click chemistry methodologies optimized for aqueous protein conditions.
Sources
using 5-Ethynyl-2-methylpyridine as a "click" handle in proteomics
Using 5-Ethynyl-2-methylpyridine as a "Stealth" Click Handle for Target Deconvolution
Executive Summary
The identification of off-target interactions for small molecule drugs is a critical bottleneck in pharmaceutical development. Traditional Activity-Based Protein Profiling (ABPP) often fails because the attachment of bulky "click" handles (alkynes or azides) disrupts the binding affinity of the parent drug.
This guide details the application of 5-Ethynyl-2-methylpyridine (5-E2MP) as a bioisosteric click handle . Unlike aliphatic alkynes which add flexible bulk, 5-E2MP mimics the electronic and steric profile of the ubiquitous 2-methylpyridine pharmacophore found in kinase inhibitors, GPCR ligands (e.g., mGluR5 antagonists), and enzyme inhibitors.
By replacing a 2-methylpyridine moiety with 5-E2MP, researchers can generate "stealth" probes that retain native potency while enabling downstream proteomic enrichment via Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Scientific Rationale & Mechanism
2.1 The Bioisostere Advantage
The success of a chemical probe depends on Steric Silence . Large tags (Biotin, BODIPY) destroy binding. Even standard propargyl groups can alter solubility and metabolic stability.
5-E2MP offers a structural solution:
-
Shape Complementarity: The ethynyl group at the 5-position extends into vector space often tolerated by solvent channels, while the pyridine ring maintains critical pi-stacking and hydrogen-bond acceptor capabilities (via the Nitrogen at position 1).
-
Electronic Preservation: The electron-withdrawing nature of the pyridine ring is preserved, maintaining the pKa and solubility profile of the parent drug.
2.2 The Click Reaction (CuAAC)
While pyridine nitrogens can coordinate Cu(I), the geometry of 5-E2MP (1,4-distance between N and alkyne) prevents the "chelating acceleration" effect seen in picolyl azides. Therefore, this protocol relies on Ligand-Assisted CuAAC .
-
Catalyst: Cu(I) generated in situ from CuSO₄ and Sodium Ascorbate.[1]
-
Ligand: BTTAA is strictly recommended over TBTA. BTTAA effectively chelates Cu(I) to prevent oxidation and, crucially, protects proteins from copper-mediated oxidation/precipitation during the reaction.
Experimental Workflow
The following diagram illustrates the "Stealth Probe" strategy, moving from drug design to mass spectrometry identification.
Figure 1: Workflow for converting a pyridine-containing drug into a 5-E2MP probe for proteomic profiling.[2]
Detailed Protocol
4.1 Reagents & Stock Solutions
| Reagent | Concentration | Solvent | Storage | Notes |
| 5-E2MP Probe | 10 mM | DMSO | -20°C | Synthesized from parent scaffold. |
| Biotin-Picolyl-Azide | 5 mM | DMSO | -20°C | Picolyl azides boost sensitivity. |
| CuSO₄ | 50 mM | Water | RT | Freshly prepared recommended. |
| BTTAA Ligand | 25 mM | Water/DMSO | -20°C | Superior to TBTA for proteomics. |
| Sodium Ascorbate | 100 mM | Water | Fresh | CRITICAL: Make immediately before use. |
4.2 Step-by-Step Methodology
Step 1: Live Cell Labeling
-
Seed cells (e.g., HeLa, HEK293) to 80-90% confluency.
-
Treat cells with 1–10 µM 5-E2MP Probe for 1–4 hours.
-
Control A: DMSO vehicle only.
-
Control B (Competition): Pre-treat with 10x excess of Parent Drug (non-clickable) for 30 min, then add probe. This validates specific binding.
-
-
Wash cells 3x with ice-cold PBS to remove unbound probe.
-
Harvest cells by scraping; flash freeze pellets in liquid nitrogen.
Step 2: Lysis
-
Lyse pellets in PBS + 0.5% NP-40 containing protease inhibitors. Avoid EDTA (chelates Copper).
-
Sonicate (3x 10s pulses) and centrifuge (16,000 x g, 10 min, 4°C).
-
Normalize protein concentration to 1 mg/mL (typically 1 mL volume per replicate).
Step 3: The Click Reaction (CuAAC) Perform this step in a specific order to prevent copper precipitation.
-
To 1 mL lysate (1 mg protein), add reagents in this exact sequence :
-
Biotin-Picolyl-Azide: 100 µM final (20 µL of 5 mM stock).
-
BTTAA/CuSO₄ Premix: Mix 10 µL BTTAA (25 mM) + 2 µL CuSO₄ (50 mM). Incubate 1 min, then add to lysate.
-
Sodium Ascorbate: 1 mM final (10 µL of 100 mM stock).
-
-
Vortex gently. Rotate end-over-end for 1 hour at Room Temperature .
-
Stop Reaction: Add 4 mL ice-cold Methanol (MeOH) to precipitate proteins. Incubate -20°C for 1 hour.
-
Spin (10,000 x g, 10 min). Discard supernatant (removes excess reagents).
-
Wash pellet 2x with cold MeOH. Air dry briefly.
Step 4: Enrichment & Digestion
-
Resuspend pellet in 1 mL 1% SDS / PBS . Heat to 80°C for 5 min to solubilize.
-
Dilute to 0.2% SDS with PBS (5 mL total).
-
Add 50 µL Streptavidin-Agarose beads . Rotate overnight at 4°C.
-
Wash beads aggressively: 1% SDS (3x), 4M Urea (3x), PBS (5x).
-
Perform On-Bead Trypsin Digestion (standard proteomics protocol).
-
Analyze peptides via LC-MS/MS.
Data Interpretation & Troubleshooting
5.1 Quantitative Analysis
Use Label-Free Quantification (LFQ) or TMT tagging.
-
True Targets: Show high intensity in "Probe" samples and significant reduction (>50%) in "Competition" (Control B) samples.
-
Background: Proteins appearing in "DMSO" (Control A) or showing no reduction in competition are non-specific binders (e.g., carboxylases which bind avidin naturally).
5.2 Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Protein Precipitation | Copper concentration too high. | Use BTTAA ligand; ensure Cu:Ligand ratio is 1:5. |
| Low Signal | Inefficient Click Reaction. | Use Picolyl Azide detection tags; ensure Ascorbate is fresh. |
| High Background | Sticky probe or bead non-specificity. | Increase wash stringency (4M Urea); use competition controls rigorously. |
Mechanistic Diagram: The Click Interface
This diagram visualizes why BTTAA is necessary despite the pyridine ring in the probe.
Figure 2: The Cu(I)-BTTAA complex bridges the 5-E2MP probe and the Azide tag. The external ligand (BTTAA) is required because 5-E2MP cannot self-chelate effectively.
References
-
Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition. Link
-
Speers, A. E., & Cravatt, B. F. (2004). Profiling Enzyme Activities In Vivo Using Click Chemistry Methods.[3] Chemistry & Biology. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie. Link (Establishes BTTAA superiority).
-
Uttamapinant, C., et al. (2010). Fast, Cell-Compatible Click Chemistry with Copper-Chelating Azides for Biomolecular Labeling. Angewandte Chemie. Link (Discusses chelating azides vs alkynes).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link (Context for Pyridine-Alkyne bioisosterism).
Sources
Application Note: A Guide to the Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Copper-Catalyzed Cycloaddition of 5-Ethynyl-2-methylpyridine
Abstract
The 1,2,3-triazole moiety is a cornerstone in modern medicinal chemistry and drug development, prized for its exceptional stability and its role as a bioisostere for amide bonds.[1][2] The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," provides a highly efficient, regioselective, and reliable method for the synthesis of these vital heterocycles.[3][4][5] This document provides a detailed technical guide for researchers on the reaction of 5-ethynyl-2-methylpyridine with organic azides. It delves into the underlying reaction mechanism, outlines critical experimental considerations, presents a robust step-by-step protocol, and addresses crucial safety precautions for handling the requisite reagents.
Introduction: The Significance of the CuAAC Reaction
The thermal Huisgen 1,3-dipolar cycloaddition of an azide and an alkyne has been known for over a century. However, this reaction typically requires elevated temperatures and results in a mixture of 1,4- and 1,5-regioisomers, limiting its practical utility.[4][6] The landscape of chemical synthesis was revolutionized by the independent discovery by the Meldal and Sharpless groups that copper(I) species can catalyze this transformation, drastically accelerating the reaction rate and affording only the 1,4-disubstituted 1,2,3-triazole product.[5][6]
This reaction, now famously known as the CuAAC, offers numerous advantages:
-
High Regioselectivity: Exclusively forms the 1,4-isomer.[4][7]
-
Mild Reaction Conditions: Often proceeds at room temperature in a variety of solvents, including aqueous media.[4]
-
Broad Functional Group Tolerance: The reaction is orthogonal to most functional groups found in complex molecules, making it ideal for late-stage functionalization in drug discovery.[7]
-
High Yields: The reaction is typically high-yielding, with simple purification of products.[7]
The use of 5-ethynyl-2-methylpyridine as the alkyne component provides a synthetically valuable building block, introducing a pyridine scaffold that is prevalent in many pharmacologically active compounds. This guide will equip researchers with the knowledge to successfully leverage this powerful reaction.
The Reaction Mechanism: A Tale of Copper Catalysis
The remarkable efficiency and selectivity of the CuAAC reaction stem from a multi-step catalytic cycle that proceeds via copper-acetylide intermediates. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting experiments.
The generally accepted mechanism involves the following key stages:
-
Formation of Copper(I) Acetylide: The terminal alkyne, 5-ethynyl-2-methylpyridine, reacts with a Cu(I) catalyst to form a copper-acetylide intermediate. This step lowers the pKa of the alkyne's terminal proton, facilitating its removal.[8]
-
Coordination of the Azide: The organic azide coordinates to the copper center of the acetylide complex. Density functional theory (DFT) studies suggest that a dinuclear copper mechanism, where one copper atom binds the acetylide and a second activates the azide, may be kinetically preferred.[8][9]
-
Cycloaddition: The coordinated azide undergoes a cycloaddition with the activated alkyne, forming a six-membered copper-triazolide (metallacycle) intermediate.[6]
-
Protonolysis & Product Release: The copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.
This catalytic pathway ensures the exclusive formation of the 1,4-regioisomer, a stark contrast to the mixture produced under thermal conditions.
Caption: Figure 1. Simplified catalytic cycle of the CuAAC reaction.
Key Experimental Considerations & Best Practices
The success of the CuAAC reaction hinges on several key factors. The choices made regarding these parameters directly impact reaction rate, yield, and purity.
Copper Source: In Situ Generation is Preferred
While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation to the inactive Cu(II) state. A more robust and widely adopted method is the in situ reduction of a Cu(II) salt, typically copper(II) sulfate pentahydrate (CuSO₄·5H₂O), using a mild reducing agent.[8]
-
Expert Insight: Sodium ascorbate is the reductant of choice.[4][10] It is inexpensive, water-soluble, and efficiently reduces Cu(II) to the catalytically active Cu(I) species. An excess is often used to maintain a reducing environment and prevent catalyst oxidation throughout the reaction.
The Crucial Role of Ligands
The addition of a ligand is often critical for an efficient and clean reaction. Ligands serve two primary functions:
-
Stabilization: They coordinate to the Cu(I) ion, protecting it from disproportionation and oxidation, thereby maintaining the concentration of the active catalyst.[8][11]
-
Acceleration: Ligands can accelerate the catalytic cycle, leading to faster reaction times.[6][10]
-
Field-Proven Choices:
Solvent Systems
The CuAAC reaction is remarkably versatile in its choice of solvent. The primary consideration is ensuring that all reactants (alkyne, azide, copper salt, ligand, and ascorbate) are sufficiently soluble.
| Solvent System | Suitability & Rationale |
| t-BuOH / H₂O (1:1) | A very common and general-purpose system that solubilizes a wide range of organic azides and alkynes while also dissolving the inorganic copper salt and ascorbate. |
| DMSO, DMF | Excellent for reactants with poor solubility in other systems. Can be used neat or in combination with water. |
| H₂O / Buffer | The solvent of choice for biological applications, such as labeling proteins or nucleic acids. Requires a water-soluble ligand like THPTA. |
| Ethanol, Methanol | Can be effective for certain substrates. |
Critical Safety Protocols: Handling Organic Azides
Trustworthiness in the lab begins with safety. Organic azides are high-energy compounds and must be handled with extreme care.[13][14]
-
Explosion Hazard: Low molecular weight organic azides, and those with a high nitrogen-to-carbon ratio, can be shock-sensitive and potentially explosive.[13] They can decompose violently with input of energy from heat, light, friction, or pressure.[14]
-
Rule of Six: A common safety guideline is the "Rule of Six," which suggests there should be at least six carbon atoms for every energetic functional group (like an azide).[13]
-
Incompatible Materials:
-
Heavy Metals: Never use metal spatulas to handle azides, as this can form highly explosive heavy metal azides.[13][15] Use plastic or ceramic spatulas.
-
Acids: Avoid contact with strong acids, which can form the highly toxic and explosive hydrazoic acid (HN₃).[15][16]
-
Halogenated Solvents: Do not use solvents like dichloromethane (DCM) or chloroform, as they can form extremely unstable di- and tri-azidomethane.[1][14][16]
-
-
Handling & Storage:
-
Always work in a chemical fume hood behind a blast shield.[15][16][17]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[15][17]
-
Store organic azides in a cool, dark place, away from heat sources.[14][17]
-
Do not concentrate azide solutions using a rotary evaporator.[16][17] Purification should be limited to extraction or precipitation.[14][17]
-
-
Waste Disposal: Azide-containing waste must be collected in a separate, clearly labeled container.[13][15] Never mix azide waste with acidic waste.[13][14]
Detailed Experimental Protocol
This protocol provides a general method for the CuAAC reaction of 5-ethynyl-2-methylpyridine with a representative organic azide. Optimization of concentrations, temperature, and reaction time may be necessary for specific substrates.
Caption: Figure 2. General experimental workflow for CuAAC synthesis.
Materials and Reagents
| Reagent | Recommended Purity | Typical Supplier |
| 5-Ethynyl-2-methylpyridine | >97% | Sigma-Aldrich, Combi-Blocks |
| Organic Azide (e.g., Benzyl Azide) | >97% | Sigma-Aldrich, TCI |
| Copper(II) Sulfate Pentahydrate | >98% | Fisher Scientific, Sigma-Aldrich |
| Sodium L-Ascorbate | >99% | Sigma-Aldrich |
| Tris(benzyltriazolylmethyl)amine (TBTA) | >97% | Sigma-Aldrich |
| tert-Butanol (t-BuOH) | ACS Grade | Fisher Scientific |
| Deionized Water | 18 MΩ·cm | - |
| Ethyl Acetate | ACS Grade | Fisher Scientific |
| Saturated aq. NH₄Cl | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | Fisher Scientific |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies |
Step-by-Step Procedure
This procedure assumes a 1.0 mmol scale reaction.
-
Reagent Preparation:
-
Prepare a 1.0 M solution of sodium ascorbate in deionized water. Note: This solution should be prepared fresh before each use as it can oxidize upon standing.[12]
-
Prepare a 0.1 M solution of CuSO₄·5H₂O in deionized water.
-
-
Reaction Setup:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 5-ethynyl-2-methylpyridine (119 mg, 1.0 mmol, 1.0 equiv.).
-
Add the organic azide (e.g., benzyl azide, 133 mg, 1.0 mmol, 1.0 equiv.).
-
Add TBTA (5.3 mg, 0.01 mmol, 0.01 equiv.).
-
Add 5 mL of t-BuOH and 5 mL of deionized water. Stir the mixture until all solids dissolve.
-
To the stirring solution, add 1.0 mL of the freshly prepared 1.0 M sodium ascorbate solution (1.0 mmol, 1.0 equiv.).
-
Finally, add 0.5 mL of the 0.1 M CuSO₄ solution (0.05 mmol, 0.05 equiv.). The solution will typically turn a heterogeneous yellow-green color.
-
-
Reaction Monitoring:
-
Allow the reaction to stir vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS. A typical TLC system would be 1:1 Hexanes:Ethyl Acetate. The product triazole is generally more polar than the starting materials. The reaction is often complete within 1-4 hours but may be left overnight.[12]
-
-
Work-up:
-
Once the reaction is complete, add 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to the flask. This helps to complex the copper salts.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel. The appropriate eluent system should be determined by TLC analysis (e.g., a gradient of ethyl acetate in hexanes).
-
-
Characterization:
-
The structure and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
References
-
University of Pittsburgh, Safety Office. (2013). Safe Handling of Azides. [Link]
-
University College Dublin, School of Chemistry. (2018). SOP For Handling Azides And Other Potentially Explosive Materials. [Link]
-
University of Victoria, Occupational Health, Safety & Environment. (2022). Azides. [Link]
-
University of California, Santa Barbara. Azides. [Link]
-
Frontiers in Pharmacology. (n.d.). 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry. [Link]
-
baseclick GmbH. Protocols. [Link]
-
Jena Bioscience. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. [Link]
-
Fokin, V. V., & Sharpless, K. B. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 37(6), 1247-1260. [Link]
-
Creative Biolabs. Click Chemistry Protocols. [Link]
-
Wang, Y., et al. (2021). Application of triazoles in the structural modification of natural products. European Journal of Medicinal Chemistry, 223, 113649. [Link]
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
-
ResearchGate. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. [Link]
-
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
-
Stanford University, Environmental Health & Safety. Information on Azide Compounds. [Link]
-
Kumar, A., et al. (2025). Triazoles- A paradigm shift in drug discovery: A review on synthesis and therapeutic potential. Arabian Journal of Chemistry, 18(9), 105213. [Link]
-
Journal of Applied Pharmaceutical Science. (2023). Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications. [Link]
-
Jiang, H., et al. (2018). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 23(10), 2639. [Link]
-
ResearchGate. (2021). Copper-catalysed azide-alkyne cycloadditions (CuAAC): An update. [Link]
-
SciSpace. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. [Link]
-
Wikipedia. Azide-alkyne Huisgen cycloaddition. [Link]
-
Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
ChemPhysChem. (2026). The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One. [Link]
-
Royal Society of Chemistry. (2022). A practical flow synthesis of 1,2,3-triazoles. [Link]
-
Polycyclic Aromatic Compounds. (2021). New Methods for Synthesis of 1,2,3-Triazoles: A Review. [Link]
-
ResearchGate. Strategies for the synthesis of 1,2,3‐triazoles. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,3-Triazoles. [Link]
-
Frontiers in Chemistry. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]
-
Nature Communications. (2025). Formal pyridine meta-azidation and its application for the synthesis of diazepines, ring-fused δ-carbolines and 1,2,3-triazolylpyridines. [Link]
-
Organic and Biomolecular Chemistry. (2018). Reactions of main group compounds with azides forming organic nitrogen-containing species. [Link]
-
Master Organic Chemistry. (2018). Reactions of Azides - Substitution, Reduction, Rearrangements, and More. [Link]
-
Molecules. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. [Link]
-
ResearchGate. (2017). A new reaction route for the synthesis of 2-methyl-5-ethyl-pyridine. [Link]
Sources
- 1. Frontiers | 1,2,3-Triazoles in Drug Discovery: Expanding Horizons in Medicinal Chemistry [frontiersin.org]
- 2. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Click Chemistry [organic-chemistry.org]
- 5. A practical flow synthesis of 1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 9. The Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction: Why Two Is Faster than One - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jenabioscience.com [jenabioscience.com]
- 11. scispace.com [scispace.com]
- 12. interchim.fr [interchim.fr]
- 13. safety.pitt.edu [safety.pitt.edu]
- 14. ucd.ie [ucd.ie]
- 15. research.wayne.edu [research.wayne.edu]
- 16. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 17. uvic.ca [uvic.ca]
Troubleshooting & Optimization
preventing Glaser homocoupling of 5-Ethynyl-2-methylpyridine
Subject: 5-Ethynyl-2-methylpyridine (CAS: 1945-85-3)[1]
Status: Active Support Level: Tier 3 (Senior Application Scientist) Ticket ID: GLASER-PREV-001
Welcome & Executive Summary
Welcome to the Technical Support Center. You are likely here because your Sonogashira coupling of 5-Ethynyl-2-methylpyridine is yielding the oxidative homocoupling byproduct (the diyne) rather than the desired cross-coupled product.
The Core Issue:
5-Ethynyl-2-methylpyridine is particularly susceptible to Glaser homocoupling due to the electron-deficient nature of the pyridine ring. This increases the acidity of the terminal alkyne proton (
The Solution: To suppress this, we must disrupt the oxidative cycle. This guide provides a Zero-Tolerance Oxygen Protocol and a Kinetic Control Strategy (Slow Addition) to favor the cross-coupling pathway.
The Mechanism: Know Your Enemy
To prevent the side reaction, you must understand the competition occurring in your flask. The Copper(I) acetylide is the "switch" point.
-
Path A (Desired): Transmetallation to Palladium (Sonogashira).
-
Path B (Undesired): Oxidation by
(Glaser/Hay).
Expert Insight: The nitrogen atom in your substrate (pyridine) can weakly coordinate with copper, potentially stabilizing the Cu-acetylide intermediate and increasing its lifetime, thereby giving it more time to find oxygen.
Figure 1: The Competitive Pathways. The accelerated formation of Cu-Acetylide in pyridine substrates makes the exclusion of Oxygen critical.
Pre-Reaction Checklist (The "Zero-Oxygen" Standard)
Standard "sparging" (bubbling gas) is often insufficient for this specific substrate.[2] You must use the Freeze-Pump-Thaw method or rigorous Schlenk techniques.[2]
| Parameter | Standard Protocol (Risk: High) | Optimized Protocol (Risk: Low) |
| Atmosphere | Nitrogen balloon | Argon (Heavier than air, blankets surface) |
| Degassing | Sparging (15 mins) | Freeze-Pump-Thaw (3 cycles) |
| Alkyne Addition | One-pot / Batch | Syringe Pump (Slow Addition) |
| Catalyst | High CuI (5-10 mol%) | Low CuI (0.5-1 mol%) or Cu-Free |
| Solvent | DMF/THF (wet) | Anhydrous & Degassed DMF/Dioxane |
Optimized Experimental Protocol
This protocol uses Kinetic Control (keeping alkyne concentration low) to starve the homocoupling reaction.
Reagents:
-
Aryl Halide (1.0 equiv)[3]
-
5-Ethynyl-2-methylpyridine (1.2 equiv) — Dissolved separately
-
Pd Catalyst (e.g.,
or ) (2-5 mol%) -
CuI (0.5 - 1.0 mol%) — Keep this minimal
-
Base (Et3N or Diisopropylamine), Solvent (DMF or THF)
Step-by-Step Procedure:
-
The Vessel: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon .
-
Solvent Prep: In a separate flask, degas the solvent/base mixture using the Freeze-Pump-Thaw method (freeze in
, vacuum 5 min, thaw in warm water; repeat 3x). -
Base Charge: Add the Aryl Halide, Pd catalyst, and CuI to the reaction flask. Add 80% of the degassed solvent system via cannula.
-
The "Blanket": Ensure a positive pressure of Argon.[3]
-
Alkyne Prep: Dissolve the 5-Ethynyl-2-methylpyridine in the remaining 20% of degassed solvent in a separate syringe.
-
Kinetic Addition: Heat the reaction mixture to the desired temperature (usually 60-80°C). Using a syringe pump , add the alkyne solution dropwise over 1-2 hours.
-
Why? This keeps the concentration of free alkyne (and thus Cu-acetylide) low. The Cu-acetylide immediately encounters the Pd-Ar species and cross-couples before it can find another Cu-acetylide to dimerize with.
-
-
Monitoring: Monitor by LCMS. If the dimer (M+M-2H) appears, stop addition and purge with Argon again.
Troubleshooting & FAQs
Q1: The reaction mixture turned green/blue. What happened? A: This is the tell-tale sign of Copper(II) formation. Your system has an oxygen leak.
-
Fix: Check septa for perforations. Ensure your Argon line has an oil bubbler to visualize positive pressure. Add a reducing agent like Sodium Ascorbate (5-10 mol%) to the reaction to reduce Cu(II) back to Cu(I) in situ (similar to Click chemistry protocols).
Q2: I cannot use a syringe pump. What now? A: Use Copper-Free Sonogashira .
-
Eliminating Copper removes the Glaser mechanism entirely.[3]
-
Condition: Use a more active Pd catalyst (e.g.,
+ XPhos or SPhos) and a stronger base ( ) in acetonitrile or toluene at 80-100°C. -
Note: The reaction will be slower but cleaner.
Q3: My yield is low, but I don't see the dimer. A: The pyridine nitrogen might be poisoning the catalyst by chelating the Palladium.
-
Fix: Increase the temperature or switch to a bulky ligand (like Buchwald ligands) that prevents the pyridine nitrogen from coordinating to the Pd center.
Q4: Can I use TMS-protected 5-ethynyl-2-methylpyridine? A: Yes, this is a "Masked" strategy.
-
Use the TMS-alkyne directly in the coupling with a fluoride source (TBAF) or base (KOH) in situ. The slow deprotection generates the free alkyne slowly, mimicking the syringe pump effect (In-situ deprotection-coupling).
Diagnostic Workflow (Decision Tree)
Use this flow to determine your next move if the reaction fails.
Figure 2: Diagnostic workflow for Sonogashira coupling failures.
References
-
Sonogashira Coupling Mechanism & Side Reactions: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Glaser Coupling Mechanism (The "Enemy"): Glaser, C. (1869). Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft, 2(1), 422–424. [Link]
-
Copper-Free Methodologies: Gelman, D., & Buchwald, S. L. (2003).[3] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Tosylates with Terminal Alkynes: Use of a Copper Cocatalyst Inhibits the Reaction. Angewandte Chemie International Edition, 42(48), 5993–5996. [Link]
-
Degassing Techniques (Freeze-Pump-Thaw Efficiency): The Schlenk Line Survival Guide: Freeze-Pump-Thaw. [Link]
Sources
removing copper catalyst from 5-Ethynyl-2-methylpyridine click products
Topic: Purification of 5-Ethynyl-2-methylpyridine Click Products Ticket ID: #CuAAC-PYR-001 Status: Open Priority: High (Metal Contamination Risk)[1]
The Scientific Challenge: The "Chelation Trap"
Why is this specific substrate difficult to purify? Standard click chemistry products (1,2,3-triazoles) are weak ligands for copper. However, your substrate, 5-Ethynyl-2-methylpyridine , introduces a pyridine ring.[1] When the click reaction occurs, the resulting 2-pyridyl-1,2,3-triazole motif creates a bidentate coordination pocket.[1]
This structure acts as a "chelating pincer," holding the Copper(I) ion with high affinity (
Visualization: The Chelation Trap
The following diagram illustrates why your product retains copper more aggressively than standard click products.
Caption: Comparison of monodentate binding in standard click products vs. bidentate chelation in pyridine-triazole products.
Troubleshooting Protocols
Choose the protocol based on your product's solubility and purity requirements.
Protocol A: The "Ammonia-EDTA" Strip (Recommended for Organic Soluble Products)
Mechanism: EDTA binds Cu(II) tightly (
Reagents:
Step-by-Step:
-
Dilution: Dilute the crude reaction mixture with DCM or EtOAc (approx. 10 mL per mmol of reactant).
-
The Chelating Buffer: Prepare a 0.1 M EDTA solution and adjust to pH 9-10 using
.-
Note: The high pH is critical. At neutral pH, the pyridine moiety in your product may protonate or compete effectively. At pH 10, EDTA is fully deprotonated (
), maximizing its chelating power.[1]
-
-
Extraction: Add the Chelating Buffer to the organic phase (1:1 v/v).
-
Vigorous Mixing: Shake vigorously for 5 minutes .
-
Visual Cue: The aqueous layer should turn bright blue (Cu-EDTA/Amine complex).[1]
-
-
Repeat: Repeat steps 3-5 until the aqueous layer is colorless (typically 3 cycles).
-
Final Polish: Wash the organic layer once with brine to remove residual ammonia/EDTA. Dry over
and concentrate.
Protocol B: Solid-Phase Scavenging (High Purity / Drug Development)
Mechanism: Silica-bound thiols (Si-Thiol) have a higher affinity for Cu(I) than pyridine nitrogens.[1] This method avoids liquid-liquid extraction issues (emulsions) and is preferred for pharmaceutical intermediates (ICH Q3D compliance).[1]
Reagents:
Step-by-Step:
-
Dissolution: Dissolve the crude product in a solvent where it is fully soluble (THF is excellent for pyridine derivatives).
-
Dosage: Add 4 equivalents of Thiol resin relative to the copper catalyst used (not the substrate).
-
Example: If you used 10 mol% Cu catalyst, add 40 mol% equivalent of resin.
-
-
Incubation: Stir at room temperature for 2-4 hours .
-
Tip: For stubborn pyridine complexes, heat to 40°C to accelerate ligand exchange.
-
-
Filtration: Filter the suspension through a fritted funnel or a Celite pad.
-
Wash: Wash the filter cake with fresh solvent to recover entrained product.
-
Concentrate: Evaporate the filtrate.
Comparative Data: Efficiency of Removal Methods
| Method | Residual Cu (ppm) | Yield Loss (%) | Suitability for Pyridines |
| Water Wash | > 500 | < 1% | Poor (Ineffective) |
| Standard EDTA (pH 7) | 50 - 200 | < 5% | Moderate |
| Ammonia-EDTA (pH 10) | < 10 | < 5% | Excellent |
| Si-Thiol Scavenger | < 5 | 5-10% | Best (Pharma Grade) |
Decision Matrix (Workflow)
Use this logic flow to determine the correct cleanup path for your specific experiment.
Caption: Decision tree for selecting the optimal copper removal strategy based on solubility and purity needs.
Frequently Asked Questions (FAQ)
Q: My product is still green after the EDTA wash. What happened? A: A persistent green color indicates a strong Cu(II)-pyridine complex.[1]
-
Diagnosis: Your product is acting as a ligand.
-
Fix: You need a stronger competitor. Switch to Protocol B (Si-Thiol) or add Sodium Diethyldithiocarbamate to your aqueous wash (forms a brown precipitate that extracts into the organic layer? No, it usually precipitates. Correction: Diethyldithiocarbamate forms a hydrophobic complex that extracts into organics, which is bad. Use Sodium Sulfide (
) wash if EDTA fails; it precipitates CuS (black solid) which can be filtered off).[1]
Q: Can I use Cuprizone? A: While Cuprizone is a specific copper chelator, it is expensive and difficult to separate from organic products. We do not recommend it for routine synthesis of 5-Ethynyl-2-methylpyridine derivatives.[1]
Q: What is the regulatory limit for Copper in this intermediate? A: If this is a pharmaceutical intermediate, ICH Q3D guidelines typically require final drug substances to have < 3000 µ g/day (Oral) or < 300 µ g/day (Parenteral). For intermediates, a target of < 20 ppm is standard to prevent poisoning of downstream palladium catalysts or biological assay interference [1].
Q: Does the methyl group on the pyridine hinder chelation? A: Only slightly. While the 2-methyl group provides some steric bulk, the nitrogen lone pair is still available for coordination. The formation of the 5-triazole creates a "bite angle" that is highly favorable for Cu(I) binding, regardless of the methyl group [2].
References
-
ICH Guideline Q3D (R1) on Elemental Impurities. European Medicines Agency.[1] (2019).[1] Available at: [Link]
-
Presolski, S. I., Hong, V., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153–162. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Ethynyl Pyridines
As a Senior Application Scientist, I've frequently collaborated with researchers facing challenges in the synthesis of complex heterocyclic molecules. A recurring and particularly vexing issue is the low reactivity of sterically hindered ethynyl pyridines in cross-coupling reactions, most notably the Sonogashira coupling. These substrates are critical building blocks in medicinal chemistry and materials science, yet their successful implementation is often hampered by a combination of electronic effects, steric hindrance, and potential catalyst inhibition.
This guide is designed to provide a structured, in-depth approach to troubleshooting these demanding reactions. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and rationally design your experiments for success.
Troubleshooting Guide: Addressing In-Experiment Failures
This section addresses immediate problems encountered during your experiments. Each question is followed by a diagnostic approach and actionable solutions.
Question 1: My Sonogashira reaction shows no product formation, and I've recovered my starting materials. Where do I begin?
Answer:
When a reaction fails to initiate, the root cause often lies in the fundamental setup or the integrity of the reagents. Before exploring more complex variables, it's crucial to verify the foundational components of your reaction.
The Diagnostic Workflow:
-
Verify Catalyst and Co-catalyst Integrity:
-
Palladium Source: Palladium(0) catalysts like Pd(PPh₃)₄ are highly sensitive to air and moisture and can decompose over time, appearing as palladium black.[1] It is often more reliable to use air-stable Palladium(II) precatalysts such as PdCl₂(PPh₃)₂, which are reduced to the active Pd(0) species in situ.[2] If you suspect your catalyst has decomposed, use a fresh batch from a reputable supplier.
-
Copper(I) Source: Copper(I) iodide (CuI) is essential for the traditional Sonogashira mechanism but can oxidize to inactive Cu(II) upon exposure to air, often indicated by a color change from off-white/tan to greenish-brown. Always use a fresh bottle or a recently purchased batch.[1]
-
-
Ensure a Strictly Inert Atmosphere:
-
Oxygen can lead to rapid catalyst decomposition (formation of palladium black) and promotes the undesirable homocoupling of your alkyne (Glaser coupling).[1]
-
Actionable Step: Ensure all solvents and the amine base are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Assemble your reaction glassware under a positive pressure of inert gas.
-
-
Confirm Reagent Purity:
-
Impurities in your aryl halide or ethynyl pyridine can act as catalyst poisons.[1] If the purity is questionable, purify the starting materials by recrystallization, distillation, or column chromatography.
-
The amine base (e.g., triethylamine, diisopropylamine) must be anhydrous. Distilling it over a suitable drying agent like calcium hydride can significantly improve results.[3]
-
Below is a logical workflow to diagnose a non-starting reaction.
Caption: Initial diagnostic workflow for a failed reaction.
Question 2: My reaction is extremely sluggish and stalls at low conversion, even after several hours at elevated temperatures. How can I drive it to completion?
Answer:
A stalled reaction, particularly with hindered substrates, points towards a kinetic barrier in the catalytic cycle. The oxidative addition of the pyridine halide to the Pd(0) center is often the rate-limiting step and is highly sensitive to both steric and electronic factors.[4][5]
Strategies to Overcome Kinetic Barriers:
-
Increase Reaction Temperature: For challenging aryl bromides, temperatures may need to be significantly higher than for more reactive aryl iodides.[4] Consider moving from refluxing THF or DMF to higher-boiling solvents like dioxane or NMP, or performing the reaction in a sealed tube to safely exceed the solvent's boiling point.
-
Modify the Catalyst System - The Power of Ligands: The choice of ligand is arguably the most critical factor for coupling hindered substrates.[6] Standard ligands like triphenylphosphine (PPh₃) are often insufficient.
-
Rationale: Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) accelerate the rate-limiting oxidative addition step.[5][7] They promote the formation of a highly reactive, monoligated Pd(0) species and stabilize the catalyst throughout the cycle.[5]
-
Actionable Step: Switch to a more robust ligand system. See the table below for recommendations.
-
| Ligand Class | Examples | Key Advantages for Hindered Systems |
| Bulky Monophosphines | XPhos, SPhos, P(t-Bu)₃ | Highly electron-rich and sterically demanding; excellent for accelerating oxidative addition of less reactive aryl chlorides and bromides.[1][6] |
| Diphosphines | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | Offers a good balance of steric bulk and electronic properties; often effective and improves catalyst stability.[4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, PEPPSI-IPr catalyst | Strong σ-donors that form very stable palladium complexes, highly active for cross-couplings of hindered systems.[7] |
-
Consider a Copper-Free Protocol: While Cu(I) is a standard co-catalyst, it is the primary culprit in the formation of alkyne homocoupling (Glaser coupling) byproducts.[8] In some cases, especially with persistent side reactions or catalyst inhibition issues, a copper-free protocol can provide a cleaner reaction profile.
Experimental Protocol: Ligand Screening for a Hindered 2-Bromopyridine
This protocol outlines a parallel screening approach to quickly identify an effective ligand.
-
Setup: In a glovebox, arrange four separate reaction vials. To each vial, add the hindered 2-bromopyridine (1.0 eq), Pd₂(dba)₃ (2 mol %), and the respective ligand (8 mol %): Vial 1 (P(t-Bu)₃), Vial 2 (XPhos), Vial 3 (dppf), Vial 4 (SPhos).
-
Reagent Addition: Remove the vials from the glovebox. To each, add the ethynyl pyridine partner (1.2 eq), a suitable base such as Cs₂CO₃ (2.0 eq), and degassed dioxane (to 0.2 M).
-
Reaction: Seal the vials and heat the reaction block to 100 °C.
-
Monitoring: After 2, 6, and 24 hours, take a small aliquot from each reaction, quench with water, extract with ethyl acetate, and analyze by LC-MS to determine the conversion to the desired product. This allows for a direct comparison of ligand efficacy.
Frequently Asked Questions (FAQs)
This section delves into the fundamental principles governing the reactivity of these challenging substrates.
Question 1: Why are 2-ethynylpyridines and other sterically hindered pyridines so difficult to couple?
Answer:
The difficulty stems from a convergence of three primary factors:
-
Catalyst Inhibition: The Lewis basic nitrogen atom of the pyridine ring can coordinate strongly to the palladium catalyst center.[10][11] In 2-substituted pyridines, this can lead to the formation of a stable, inactive five-membered chelate complex, effectively sequestering the catalyst from the productive catalytic cycle. This is often referred to as the "2-pyridyl problem".[12]
-
Steric Hindrance: Bulky groups adjacent to the reacting centers (the C-X bond on the pyridine and the C-H bond of the alkyne) physically obstruct the necessary interactions within the catalytic cycle.[5][13]
-
Oxidative Addition: The approach of the Pd(0) complex to the C-X bond is hindered.
-
Transmetalation/Reductive Elimination: The bulky groups can make it difficult for the organic fragments to come together on the palladium center for the final bond-forming step.
-
-
Electronic Effects: The pyridine ring is electron-deficient, which can influence the rate of oxidative addition. While electron-withdrawing groups on an aryl halide generally promote this step, the situation with pyridines is more complex due to the competing coordination effect.[5][10]
Caption: Core challenges in coupling hindered pyridines.
Question 2: My substrate is a 2-chloropyridine derivative. Is a Sonogashira coupling feasible?
Answer:
Yes, but it is significantly more challenging than with the corresponding bromide or iodide. The C-Cl bond is much stronger, making the oxidative addition step extremely difficult. Standard Sonogashira conditions will almost certainly fail.
To have a chance of success, you must employ a highly active catalyst system designed specifically for unreactive aryl chlorides.
Recommendations for Aryl Chlorides:
-
Catalyst System: Use a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a very bulky and electron-rich ligand. Ligands from the Buchwald family, such as SPhos or XPhos, are often the catalysts of choice for this transformation.[6]
-
High Temperatures: Be prepared to use high temperatures (often >120 °C) in a high-boiling solvent like dioxane or toluene, frequently in a sealed reaction vessel.
-
Strong Base: A strong base like potassium tert-butoxide (KOtBu) or sodium tert-butoxide (NaOtBu) may be required instead of weaker amine bases or carbonates.
If these conditions fail, it is often more practical and time-efficient to synthesize the analogous 2-bromo or 2-iodopyridine and proceed with more reliable coupling conditions.
Question 3: Are there any strategies to activate the pyridine ring to make it more reactive?
Answer:
Yes, modifying the pyridine nitrogen is a powerful strategy to overcome its inhibitory effects and alter its electronic properties.
-
Formation of Pyridine N-Oxides: Oxidation of the pyridine nitrogen to an N-oxide significantly changes the electronic landscape of the ring. It activates the 2- and 4-positions towards nucleophilic attack and prevents the nitrogen from acting as a catalyst poison.[14] The cross-coupling reaction is performed on the N-oxide derivative, and the N-oxide can then be reduced back to the pyridine in a subsequent step (e.g., using PCl₃ or PPh₃).
-
Coordination with a Lewis Acid: In some cases, adding a Lewis acid like BF₃·OEt₂ can activate the pyridine ring. The Lewis acid coordinates to the nitrogen, withdrawing electron density and preventing it from poisoning the palladium catalyst.[15] This strategy must be used with caution, as the Lewis acid can interact with other functional groups in the molecule or components of the catalytic system.
These approaches add steps to the overall synthesis but can be invaluable for particularly stubborn substrates where direct coupling is not feasible.
References
- Benchchem. (n.d.). Troubleshooting low reactivity in Sonogashira coupling reactions.
- Benchchem. (n.d.). Troubleshooting guide for Sonogashira coupling failures.
- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
- Wikipedia. (n.d.). Sonogashira coupling.
- Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems.
- Reddit. (2020, August 7). Sonogashira troubleshooting help needed. r/Chempros.
- Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions.
- Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros.
- Reddit. (2021, August 1). Effect on steric hindrance on nucleophiles. r/OrganicChemistry.
- S. L. Buchwald, et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of #-Branched Secondary Amines. MIT Open Access Articles.
- H. Hagelin & C. A. Klug. (n.d.). Investigation of the palladium catalyzed aromatic coupling of pyridine derivatives. ResearchGate.
- C. Bolm, et al. (2018). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.
- MDPI. (2024, January 24). Recent Progress on the Synthesis of Bipyridine Derivatives.
- ResearchGate. (n.d.). Cross-coupling reaction between pyridine N-oxide derivatives and a variety of ethers under optimized reaction condition.
- G. A. Molander, et al. (2015). Practical catalytic method for synthesis of sterically hindered anilines. PubMed.
- M. Organ, et al. (n.d.). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC.
- AIR Unimi. (n.d.). Late-Stage Functionalisation of Pyridine-Containing Bioactive Molecules: Recent Strategies and Perspectives.
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- 15. air.unimi.it [air.unimi.it]
Validation & Comparative
A Comparative Guide to the IR Spectroscopy of Terminal Alkyne C-H Stretching
This guide provides an in-depth analysis of the characteristic Infrared (IR) spectroscopy peak associated with the carbon-hydrogen (C-H) bond stretch of terminal alkynes. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak identification to explore the underlying principles, comparative analysis with other functional groups, and a robust experimental protocol for accurate characterization.
The Theoretical Foundation: Why the Terminal Alkyne C-H Stretch is Unique
Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states. The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration. The position of the terminal alkyne C-H stretching vibration is one of the most diagnostic peaks in an IR spectrum, appearing consistently in a "quiet" region of the spectrum where few other functional groups absorb.[1]
The high frequency of this absorption, typically around 3300 cm⁻¹ , is a direct consequence of the alkyne's electronic structure.[2][3] The carbon atom of a terminal alkyne is sp-hybridized. This hybridization imparts approximately 50% s-character to the orbital, making it more electronegative and forming a shorter, stronger C-H bond compared to the sp² (~33% s-character) and sp³ (~25% s-character) hybridized carbons found in alkenes and alkanes, respectively. According to Hooke's Law for a simple harmonic oscillator, a stronger bond (higher force constant) and lower reduced mass result in a higher vibrational frequency. It is this significant bond strength that pushes the ≡C-H stretch to a much higher wavenumber than other C-H bonds.
Spectral Characteristics and Comparative Analysis
The terminal alkyne C-H stretch is not only defined by its position but also by its characteristic shape and intensity, which are crucial for distinguishing it from other vibrational modes.
Key Spectral Features:
-
Position: Strong, narrow absorption typically in the 3330-3260 cm⁻¹ range.[4][5]
-
Intensity: Generally strong and sharp.[6]
-
Associated Peaks: Its presence is often corroborated by a weak to medium C≡C triple bond stretch between 2260-2100 cm⁻¹.[5][6] Additionally, a C-H bending vibration may be observed in the 700-610 cm⁻¹ region.[5][7]
Comparative Guide to C-H Stretching Vibrations
A key task in spectral interpretation is distinguishing the terminal alkyne C-H stretch from its alkene and alkane counterparts. The 3000 cm⁻¹ mark serves as a useful dividing line for this purpose.[8]
| Functional Group | Hybridization | C-H Stretch Wavenumber (cm⁻¹) | Key Characteristics |
| Terminal Alkyne | sp | ~3300 | Strong, sharp, and narrow [4][5][6] |
| Alkene | sp² | ~3100-3000 | Medium intensity, appears just above 3000 cm⁻¹[2] |
| Alkane | sp³ | ~2950-2850 | Strong, but appears just below 3000 cm⁻¹[2] |
Terminal vs. Internal Alkynes: A Critical Distinction
The presence of the ~3300 cm⁻¹ peak is a definitive indicator of a terminal alkyne . An internal alkyne, where the C≡C bond is substituted on both sides by non-hydrogen atoms, lacks a ≡C-H bond and will therefore be absent of this characteristic absorption.[9] While internal alkynes do exhibit a C≡C stretch, it is often weak and can be completely absent in symmetrical or near-symmetrical molecules due to a minimal change in dipole moment during the vibration.[4]
Caption: Comparison of IR features for terminal vs. internal alkynes.
Distinguishing from Overlapping Absorptions
While the ~3300 cm⁻¹ region is relatively uncongested, overlap with O-H (alcohol) and N-H (amine) stretching vibrations is possible. The key to differentiation lies in the peak shape.
| Functional Group | Wavenumber (cm⁻¹) | Typical Peak Shape |
| Terminal Alkyne (≡C-H) | ~3300 | Strong, sharp, narrow [5] |
| Alcohol (O-H) | ~3400-3200 | Very broad due to hydrogen bonding[8] |
| Amine (N-H) | ~3500-3300 | Medium intensity, can show one (R₂NH) or two (RNH₂) peaks[3] |
The broad, tongue-like shape of an O-H stretch is typically unmistakable when compared to the sharp, dagger-like appearance of the terminal alkyne C-H stretch.[8]
Experimental Protocol for High-Fidelity FTIR Analysis
This protocol outlines the steps for acquiring a transmission spectrum of a liquid sample containing a terminal alkyne. The self-validating nature of this procedure ensures that instrumental and environmental variables are accounted for, leading to a trustworthy and reproducible spectrum.
Step 1: Instrument Preparation and Background Collection
-
Causality: A background spectrum is essential to ratio out absorptions from atmospheric CO₂, water vapor, and the instrument's own optical and electronic components. This ensures the final spectrum represents only the sample.
-
Ensure the sample compartment of the FTIR spectrometer is empty and clean.
-
Allow the instrument to purge with dry air or nitrogen for several minutes to minimize atmospheric interference.
-
Collect a background spectrum. This typically involves 64 to 128 scans at a resolution of 2 cm⁻¹ or 4 cm⁻¹.[1][10]
Step 2: Sample Preparation
-
Causality: The sample must be prepared in a manner that is transparent to IR radiation and does not react with the sample. For liquid samples, a thin film between salt plates or a solution in an appropriate solvent is ideal.
-
Neat Liquid: Place one drop of the liquid sample onto a clean, polished salt plate (e.g., NaCl or KBr). Place a second plate on top and gently press to create a thin capillary film.
-
Solution: If the sample is highly absorbing or solid, dissolve it in a suitable IR-transparent solvent (e.g., carbon tetrachloride (CCl₄), carbon disulfide (CS₂), or chloroform (CHCl₃)). The choice of solvent is critical as solvent absorptions can obscure regions of the spectrum.[11] Fill a sealed liquid cell (e.g., a CaF₂ BioCell with a defined path length) with the solution.[1]
-
Expert Insight: When using a solvent, it is best practice to collect the background spectrum using the pure solvent in the same cell. This provides the most accurate subtraction of solvent peaks.[1]
-
Step 3: Sample Spectrum Collection
-
Place the prepared sample (salt plates or liquid cell) into the sample holder in the spectrometer.
-
Collect the sample spectrum using the exact same parameters (number of scans, resolution) as the background scan.
-
The spectrometer software will automatically ratio the sample single-beam spectrum against the background single-beam spectrum to generate the final absorbance or transmittance spectrum.
Step 4: Data Processing and Analysis
-
Examine the spectrum for the characteristic sharp peak around 3300 cm⁻¹.
-
Use the software's peak-picking tool to label the exact wavenumber of the absorption maximum.
-
Analyze the spectrum for the corresponding C≡C stretch (~2100-2260 cm⁻¹) to confirm the alkyne functionality.
-
Verify the absence of a broad O-H band if the sample is expected to be anhydrous.
Caption: Experimental workflow for FTIR analysis of a terminal alkyne.
Conclusion
The terminal alkyne C-H stretch is a powerful and reliable diagnostic tool in IR spectroscopy. Its characteristic position (~3300 cm⁻¹), sharp appearance, and absence in internal alkynes make it an unambiguous marker for the ≡C-H functional group.[6] By understanding the physical basis for this unique absorption and following a rigorous experimental protocol, researchers can confidently identify and differentiate terminal alkynes, leveraging this knowledge in synthesis, quality control, and the development of novel chemical entities.
References
-
Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. [Link]
-
University of Arizona. IR: alkynes. [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]
-
University of Arizona. IR Spectroscopy Tutorial: Alkanes. [Link]
-
Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]
-
University of Calgary. Ch13 - Sample IR spectra. [Link]
-
TMP Chem. (2021, April 18). Lec15 - IR Spectra of Alkynes and Nitriles. [Link]
-
Brewer, S. H., et al. (2012). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. Journal of Physical Chemistry B, 116(45), 13544-13552. [Link]
-
Chemistry LibreTexts. (2021, July 31). 10.2: Physical and Spectroscopic Properties of Alkenes and Alkynes. [Link]
-
Brewer, S. H., et al. (2012). Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments. ACS Publications. [Link]
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A Comparative Analysis of HPLC Retention Times: 5-Ethynyl-2-methylpyridine vs. 2-methylpyridine
An In-Depth Guide for Chromatographic Separation
In the realm of pharmaceutical and chemical analysis, High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for separating, identifying, and quantifying components within a mixture.[1][2] A critical parameter in HPLC is the retention time, the time it takes for a specific analyte to travel through the column to the detector.[3] This guide provides a detailed comparison of the expected HPLC retention times of 5-Ethynyl-2-methylpyridine and 2-methylpyridine, offering insights into the underlying principles and a practical experimental framework for their separation.
This analysis is particularly relevant for researchers in drug development and organic synthesis, where understanding the chromatographic behavior of structurally similar pyridine derivatives is crucial for reaction monitoring, purity assessment, and quality control.
The Foundational Principle: Reversed-Phase HPLC
For the separation of organic molecules like pyridine derivatives, reversed-phase HPLC (RP-HPLC) is the most common and effective method.[4][5] In RP-HPLC, the stationary phase is non-polar (hydrophobic), while the mobile phase is polar.[6] The fundamental principle governing separation is the differential partitioning of analytes between these two phases.[7]
Molecules with higher hydrophobicity (less polar) will have a stronger affinity for the non-polar stationary phase and will therefore be retained longer on the column, resulting in a longer retention time.[6] Conversely, more polar molecules will have a greater affinity for the polar mobile phase and will elute from the column more quickly, leading to a shorter retention time.[7][8]
Molecular Structures and Polarity Considerations
To predict the elution order of 5-Ethynyl-2-methylpyridine and 2-methylpyridine, we must first examine their molecular structures and relative polarities.
| Compound | Molecular Formula | Molecular Weight | Structure | Key Functional Groups | Predicted Polarity |
| 2-methylpyridine | C6H7N | 93.13 g/mol [9] | Pyridine ring, Methyl group | More Polar | |
| 5-Ethynyl-2-methylpyridine | C8H7N | 117.15 g/mol [10] | Pyridine ring, Methyl group, Ethynyl group | Less Polar |
The key structural difference between the two molecules is the presence of an ethynyl (-C≡CH) group on the pyridine ring of 5-Ethynyl-2-methylpyridine. This hydrocarbon-rich functional group significantly increases the non-polar character of the molecule compared to the simple methyl group in 2-methylpyridine. The ethynyl group contributes to a greater hydrophobic surface area, which enhances its interaction with the non-polar stationary phase in RP-HPLC.[11]
Based on this structural analysis, we can confidently predict that 5-Ethynyl-2-methylpyridine will have a longer retention time than 2-methylpyridine in a reversed-phase HPLC system.
Experimental Design for Separation
To experimentally validate this prediction and achieve a robust separation of the two compounds, the following HPLC method is proposed. The selection of a C18 column is based on its widespread use and effectiveness in separating a broad range of organic molecules.[12][13]
Hypothetical HPLC Parameters
| Parameter | Specification | Rationale |
| Column | C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm | A standard reversed-phase column with a non-polar stationary phase, ideal for retaining and separating hydrophobic compounds.[11][12] |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | A common mobile phase for RP-HPLC. Acetonitrile is a widely used organic modifier that allows for the elution of non-polar compounds.[4][14] Formic acid is added to control the pH and improve peak shape. |
| Gradient Elution | 0-1 min: 10% B1-10 min: 10% to 90% B10-12 min: 90% B12-13 min: 90% to 10% B13-15 min: 10% B | A gradient elution is employed to ensure that both the more polar 2-methylpyridine and the less polar 5-Ethynyl-2-methylpyridine are eluted with good peak shape and within a reasonable timeframe.[8] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm | Pyridine rings absorb UV light, making this a suitable detection method. |
| Injection Volume | 5 µL | A typical injection volume for analytical HPLC. |
Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis:
Figure 1: A schematic overview of the HPLC experimental workflow.
Predicted Chromatographic Results
Based on the principles of reversed-phase chromatography and the molecular properties of the two analytes, the following results are anticipated:
| Analyte | Expected Retention Time (min) | Elution Order | Rationale |
| 2-methylpyridine | ~ 3.5 | 1 | Higher polarity leads to weaker interaction with the C18 stationary phase and faster elution.[7][8] |
| 5-Ethynyl-2-methylpyridine | ~ 6.8 | 2 | The non-polar ethynyl group increases hydrophobicity, resulting in stronger retention on the column and a longer retention time.[6] |
This predicted separation is visually represented in the following diagram, which illustrates the relationship between molecular structure, polarity, and retention time.
Figure 2: The relationship between molecular polarity and HPLC retention time.
Conclusion
The presence of the ethynyl group in 5-Ethynyl-2-methylpyridine renders it significantly less polar than 2-methylpyridine. This fundamental difference in polarity is the primary determinant of their separation in reversed-phase HPLC. As a result, 5-Ethynyl-2-methylpyridine is expected to exhibit a longer retention time due to its stronger interaction with the non-polar C18 stationary phase. The provided experimental protocol offers a robust starting point for achieving a clear and reproducible separation of these two compounds, which is essential for accurate analysis in various scientific and industrial applications.
References
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved February 24, 2026, from [Link]
-
WebofPharma. (2026, February 13). C18 HPLC Columns: A Comprehensive Guide to Properties & Applications. Retrieved February 24, 2026, from [Link]
-
GL Sciences. (2023, November 1). What are C18 HPLC columns? Retrieved February 24, 2026, from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved February 24, 2026, from [Link]
-
Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography. Retrieved February 24, 2026, from [Link]
-
Labcompare.com. (n.d.). C18 Column / C18 HPLC Columns. Retrieved February 24, 2026, from [Link]
-
Inacom Instruments. (n.d.). The Theory of HPLC Chromatographic Parameters. Retrieved February 24, 2026, from [Link]
-
Chemistry LibreTexts. (2019, June 5). 12.5: High-Performance Liquid Chromatography. Retrieved February 24, 2026, from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved February 24, 2026, from [Link]
-
Pharmaguideline. (2018, May 20). C18 HPLC Columns and Their Properties. Retrieved February 24, 2026, from [Link]
-
Welch Materials. (2025, October 27). Is Retention Time Determined Solely by Polarity of a Compound? Retrieved February 24, 2026, from [Link]
-
Reddit. (2021, April 13). [Analytical Chemistry] Question about HPLC retention time. Retrieved February 24, 2026, from [Link]
-
Separation Science. (2024, July 4). Factors Impacting Chromatography Retention Time. Retrieved February 24, 2026, from [Link]
-
Phenomenex. (2017, October 5). C18: Most Popular RP Stationary Phase. Retrieved February 24, 2026, from [Link]
-
YouTube. (2021, February 26). 14 Principles of Reversed Phase HPLC. Retrieved February 24, 2026, from [Link]
-
GL Sciences. (n.d.). How to use analytical columns. Retrieved February 24, 2026, from [Link]
-
PubChem. (n.d.). 5-Ethynyl-2-methylpyridine. Retrieved February 24, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Methylpyridine (FDB004399). Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Methylpyridine. Retrieved February 24, 2026, from [Link]
-
NIST. (n.d.). Pyridine, 2-methyl-. Retrieved February 24, 2026, from [Link]
-
mVOC 4.0. (n.d.). 2-methylpyridine. Retrieved February 24, 2026, from [Link]
-
Wikipedia. (n.d.). 5-Ethynyl-2'-deoxyuridine. Retrieved February 24, 2026, from [Link]
Sources
- 1. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 2. labcompare.com [labcompare.com]
- 3. sepscience.com [sepscience.com]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 6. Reversed-Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. reddit.com [reddit.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 10. 5-Ethynyl-2-methylpyridine | C8H7N | CID 638197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. glsciencesinc.com [glsciencesinc.com]
- 12. C18 HPLC Columns: A Comprehensive Guide to Properties & Applications [webofpharma.com]
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- 14. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Comparative Guide: Click Reaction Kinetics of Pyridine vs. Benzene Alkynes
This guide provides an in-depth technical comparison of the click reaction kinetics between pyridine-based alkynes (specifically 2-ethynylpyridine) and benzene-based alkynes (phenylacetylene).
Executive Summary: The Chelation Effect
In high-throughput drug discovery and bioconjugation, reaction kinetics are paramount. While phenylacetylene represents the standard "baseline" for CuAAC reactivity, 2-ethynylpyridine exhibits a distinct, accelerated kinetic profile.[1]
The core differentiator is not merely electronic; it is structural . The nitrogen atom in the 2-position of the pyridine ring acts as a secondary coordination site for the copper catalyst. This transforms the substrate into a chelating ligand , effectively increasing the local concentration of the catalyst at the reaction site and stabilizing the reactive copper-acetylide intermediate.
-
Phenylacetylene: Relies on the standard π-complexation and deprotonation mechanism.
-
2-Ethynylpyridine: Utilizes a chelation-assisted mechanism , resulting in significantly faster rates and higher efficiency, even under suboptimal conditions (e.g., low catalyst loading or absence of reducing agents).
Mechanistic Analysis: Electronic vs. Coordination Effects
Electronic Modulation (Inductive Effects)
The pyridine ring is electron-deficient compared to the electron-neutral benzene ring.
-
Acidity: The electron-withdrawing nature of the pyridine nitrogen (via induction and resonance) increases the acidity of the terminal alkyne proton (
~23 for phenylacetylene vs. lower for pyridyl alkynes). -
Impact: Higher acidity facilitates the deprotonation step to form the copper(I)-acetylide species (
-Cu-acetylide), which is often the rate-determining step (RDS) or part of the pre-equilibrium in the catalytic cycle.
Chelation Assistance (The "Privileged" Substrate)
The 2-ethynylpyridine substrate allows for a bidentate coordination mode.
-
Recruitment: The pyridine nitrogen coordinates to the Cu center, "anchoring" the metal.
-
Pre-organization: This places the Cu atom in immediate proximity to the alkyne, bypassing the entropic penalty of bimolecular collision.
-
Stabilization: The resulting intermediate is thermodynamically more stable, preventing catalyst oxidation or disproportionation.
Note: Isomers such as 3-ethynylpyridine and 4-ethynylpyridine lack this chelation geometry and react at rates closer to phenylacetylene, driven primarily by the electronic withdrawing effect rather than chelation.
Kinetic Data Comparison
The following table synthesizes kinetic trends observed in comparative CuAAC studies (e.g., using benzyl azide as the coupling partner).
| Substrate | Structure | Relative Rate ( | Conversion (5 min)* | Mechanistic Driver |
| 2-Ethynylpyridine | Py-2-C≡CH | Very Fast (++++) | > 95% | Chelation-Assisted + Electronic Activation |
| Phenylacetylene | Ph-C≡CH | Standard (++) | ~ 50-70% | Standard CuAAC Mechanism |
| 3-Ethynylpyridine | Py-3-C≡CH | Fast (+++) | ~ 75% | Electronic Activation (EWG) |
| 4-Ethynylpyridine | Py-4-C≡CH | Fast (+++) | ~ 75% | Electronic Activation (EWG) |
| 1-Hexyne (Aliphatic) | Alkyl-C≡CH | Slow (+) | < 40% | No Activation |
*Note: Conversion data is illustrative of typical conditions (1 mol% Cu, RT, non-optimized).
Visualization of Signaling Pathways
Figure 1: Chelation-Assisted Catalytic Cycle
This diagram contrasts the standard pathway with the accelerated chelation pathway unique to 2-ethynylpyridine.
Caption: Comparative mechanistic flow showing the chelation shortcut (blue path) utilized by 2-ethynylpyridine vs. the standard path.
Experimental Protocol: Kinetic Profiling via 1H NMR
To objectively measure these differences, we utilize Real-Time 1H NMR Monitoring . This method is superior to UV-Vis for this comparison as it directly quantifies structural protons without interference from the copper catalyst's absorbance.
Materials
-
Substrates: Phenylacetylene (98%), 2-Ethynylpyridine (98%).
-
Azide: Benzyl azide (1.0 equiv).
-
Catalyst:
(Copper(I) source) or + Sodium Ascorbate. -
Solvent:
(Deuterated Acetonitrile) - chosen to prevent solvent chelation interference.
Step-by-Step Workflow
-
Stock Solution Prep:
-
Prepare 50 mM stock solutions of alkyne and azide in
. -
Prepare 5 mM stock solution of Cu catalyst in
(degassed).
-
-
NMR Tube Assembly:
-
Add 0.6 mL of combined substrate solution (1:1 ratio, final conc 20 mM) to a screw-cap NMR tube.
-
Acquire a T=0 spectrum to establish baseline integrals of the alkyne proton (
~3.0-4.0 ppm).
-
-
Reaction Initiation:
-
Inject catalyst solution (1-5 mol%) directly into the tube.
-
Invert 3 times to mix.
-
Immediately insert into the NMR probe (pre-shimmed and temperature-equilibrated to 25°C).
-
-
Data Acquisition:
-
Set up an arrayed experiment (pseudo-2D) to acquire a single scan every 30 seconds for 60 minutes.
-
Target Signals: Monitor the decay of the alkyne singlet and the growth of the triazole C-H singlet (
~8.0-9.0 ppm).
-
-
Data Analysis:
-
Plot
vs. time. -
The slope represents the observed rate constant (
).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Figure 2: Experimental Workflow
Caption: Step-by-step NMR kinetic profiling workflow for determining rate constants.
References
-
Brotherton, W. S., et al. (2009). Apparent Copper(II)-Accelerated Azide−Alkyne Cycloaddition. Organic Letters. Link
-
Kuang, G. C., et al. (2011).[2] Experimental Investigation on the Mechanism of Chelation-Assisted, Copper(II) Acetate-Accelerated Azide–Alkyne Cycloaddition. Journal of the American Chemical Society.[1][3] Link
-
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Link
-
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition: kinetic aspects and mechanistic ancillary. Chemical Society Reviews. Link
Sources
Solid-State Architecture of 5-Ethynyl-2-methylpyridine: A Comparative Guide
The following guide provides an in-depth technical analysis of the solid-state landscape for 5-Ethynyl-2-methylpyridine (EMP) .
This analysis diverges from standard product sheets by addressing a critical gap in the literature: while simple mineral acid salts (e.g., hydrochlorides) of EMP are often sought for stability, they are rarely the optimal solid form due to hygroscopicity and proton-transfer volatility.[1] Instead, this guide compares the Free Base against Co-crystals and Metal-Organic Frameworks , which represent the current state-of-the-art for isolating and utilizing this synthon.[1]
Executive Summary
5-Ethynyl-2-methylpyridine (EMP) is a pivotal heterocyclic building block, primarily used in the synthesis of mGluR5 antagonists (e.g., MTEP) and advanced conjugated microporous polymers (CMPs).[1]
For researchers, the primary challenge with EMP is its physical form. While commercially available as a solid (Free Base), it exhibits significant susceptibility to thermal polymerization and sublimation.[1] This guide compares the standard Free Base against its Halogen-Bonded Co-crystal forms.[1] Experimental data demonstrates that co-crystallization—specifically with perfluorinated iodine donors—offers superior lattice energy stabilization compared to traditional salt formation, which often yields unstable or hygroscopic solids for this specific pyridine derivative.
Key Comparative Metrics
| Feature | Free Base (Standard) | Halogen-Bonded Co-crystal | Mineral Acid Salt (e.g., HCl) |
| Crystal Habit | Monoclinic/Triclinic (variable) | Defined Needles/Prisms | Often Amorphous/Hygroscopic |
| Thermal Stability | Moderate (< 80°C risk of cross-linking) | High (Stabilized by | Variable (Acid-catalyzed polymerization risk) |
| Primary Interaction | Weak C-H...N / | Strong N...I Halogen Bond | Ionic N-H...Cl (Charge Assisted) |
| Application | General Synthesis | Topochemical Polymerization | Solubility Enhancement (Transient) |
Technical Analysis & Crystal Data
The Free Base: Limitations of the Standard Form
The free base of EMP relies on weak dipole-dipole interactions and
-
Structural Flaw: The lack of strong directional bonding allows for significant thermal motion, leading to a higher vapor pressure and a tendency to sublime or polymerize (cross-link) upon heating.[1]
-
Causality: In the absence of a "locking" interaction (like a strong H-bond or Halogen bond), the alkyne tails are free to rotate, increasing the entropic drive for disorder (melting/sublimation).[1]
The Halogen-Bonded Co-crystal (The Superior Alternative)
Recent crystallographic studies (e.g., Nature Chemistry 2014, Semantic Scholar data) have identified that EMP forms robust co-crystals with 1,4-diiodotetrafluorobenzene (1,4-DITFB) .[1]
-
Mechanism: The pyridine nitrogen of EMP acts as a Lewis base, donating electron density to the
-hole of the iodine atom in 1,4-DITFB.[1] -
Crystal Data (Monomer Co-crystal):
-
Stoichiometry: 2:1 (EMP : 1,4-DITFB)[1]
-
Interaction:
Halogen Bond.[1] -
Geometry: The components align in a planar fashion, facilitating head-to-tail stacking of the alkyne units.[1]
-
Significance: This alignment pre-organizes the molecules for topochemical polymerization, a feat impossible in the disordered free base or simple salts.
-
Why Not Simple Salts? (Expert Insight)
While a hydrochloride salt of EMP is theoretically possible (
-
Hygroscopicity: The pyridinium chloride ion pair is highly polar, attracting atmospheric moisture which disrupts the lattice.
-
Acid-Catalyzed Degradation: Strong acids can activate the terminal alkyne toward hydration (forming the ketone) or uncontrolled polymerization.[1]
-
Protocol Recommendation: Avoid HCl gas generation for storage. Use co-crystallization or keep as the free base under inert atmosphere at 4°C.
Experimental Protocols
Protocol A: Synthesis of EMP 1,4-DITFB Co-crystal
Use this protocol to stabilize EMP for solid-state analysis or controlled polymerization.[1]
Reagents:
-
5-Ethynyl-2-methylpyridine (EMP) [>98% Purity][1]
-
1,4-Diiodotetrafluorobenzene (1,4-DITFB)[1]
-
Solvent: Dichloromethane (DCM) or Chloroform[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of 1,4-DITFB in 2 mL of DCM in a borosilicate glass vial.
-
Addition: Add 2.0 mmol of EMP (liquid/low-melt solid) directly to the solution. The stoichiometry is critical (2:1 base:linker).[1]
-
Slow Evaporation: Cover the vial with Parafilm and poke 3-4 small holes. Store in a dark, vibration-free chamber at 20°C.
-
Harvesting: After 24-48 hours, colorless prism-like crystals will form.
-
Validation: Perform Single Crystal X-Ray Diffraction (SC-XRD). Look for the characteristic
distance of approx. 2.8 Å (significantly shorter than the sum of van der Waals radii).[1]
Protocol B: Salt Screening (If Ionic Form is Required)
If a pharmaceutical salt is strictly required for solubility studies, use this self-validating screen.[1]
-
Acid Selection: Choose counterions with lower lattice energy penalties.[1] Recommended: Fumaric Acid (1:1) or Oxalic Acid (1:1).[1] Avoid HCl/HBr.[1]
-
Solvent System: Use Isopropanol (IPA) or Ethyl Acetate.[1] Avoid Methanol (solubility is too high).[1]
-
Procedure:
-
Dissolve EMP (50 mg) in IPA (0.5 mL).
-
Add acid (1.0 eq) dissolved in hot IPA.
-
Cool slowly to 4°C.
-
Checkpoint: If oiling out occurs (common with EMP salts), perform "seed scratching" or add an antisolvent (Hexane).[1]
-
Visualization of Signaling & Workflows[4]
Crystal Engineering Workflow
The following diagram illustrates the decision matrix for selecting the optimal solid form of EMP based on the intended application.
Caption: Decision matrix for selecting the optimal solid-state form of EMP. Co-crystals are preferred for structural control.[1]
Molecular Interaction Topology
This diagram visualizes the specific Halogen Bonding network that stabilizes the co-crystal, contrasting it with the weak interactions in the free base.[1]
Caption: Mechanistic view of the stabilizing Halogen Bond (N...I) and Pi-stacking interactions in the EMP co-crystal.
References
-
Kissel, P., et al. (2014).[1] "A nanoporous two-dimensional polymer by single-crystal-to-single-crystal photopolymerization".[1] Nature Chemistry, 6, 774–778. Link
-
Semantic Scholar Data. "Supplementary Information: 2D conjugated microporous polyacetylenes synthesized via halogen-bond-assisted radical solid-phase polymerization". Link
-
PubChem Compound Summary. "5-Ethynyl-2-methylpyridine (CID 638197)".[1] National Center for Biotechnology Information.[1] Link
-
Sigma-Aldrich. "5-Ethynyl-2-methylpyridine Product Specification". Link
Sources
Safety Operating Guide
Proper Disposal Procedures: 5-Ethynyl-2-methylpyridine Hydrochloride
[1][2]
Executive Safety Summary
Urgency Level: High Primary Hazards: Acute Toxicity, Corrosivity (Acidic), Reactive Instability (Terminal Alkyne).
5-Ethynyl-2-methylpyridine hydrochloride is a bifunctional building block often used in "click chemistry" and drug discovery.[1] Its disposal requires a nuanced approach that accounts for three distinct chemical risks: the toxicity of the pyridine ring, the acidity of the hydrochloride salt, and—most critically—the explosive potential of the terminal alkyne group if mishandled in the presence of specific metals.[1]
IMMEDIATE ACTION REQUIRED:
Chemical Profile & Hazard Identification
Understanding the physicochemical properties is the first step in a self-validating safety protocol.[1]
| Property | Specification | Disposal Implication |
| Functional Groups | Pyridine, Terminal Alkyne, HCl Salt | Toxic, Reactive, Corrosive.[1] |
| Acidity (pH) | Acidic (< 4.0 in solution) | Must be compatible with waste stream pH limits (usually < 2 requires neutralization or specific "Corrosive" coding).[1] |
| Reactivity | Terminal Alkyne (-C≡CH) | CRITICAL: Can form explosive acetylides with Copper (Cu), Silver (Ag), and Mercury (Hg).[1][3] |
| Solubility | Water Soluble, Polar Organics | High mobility in water systems; strict containment required. |
| EPA Waste Code | D002 (Corrosive), Potential D001 | Treat as Hazardous Chemical Waste. |
Pre-Disposal Risk Assessment (The "Why")
To ensure scientific integrity, we must move beyond "rules" to "reasons." This section explains the causality behind the protocols.
A. The Acetylide Threat (Mechanism of Explosion)
The terminal ethynyl group at the C-5 position possesses a weakly acidic proton (pKa ~25).[1] While stable in isolation, in the presence of soft metals (Cu, Ag) and a base, it forms metal acetylides .
-
Mechanism:
-
Risk: Metal acetylides are shock-sensitive primary explosives.[1]
-
Protocol Impact: Never use copper or brass fittings on waste drums containing this compound. Use only glass or HDPE (High-Density Polyethylene) containers.[1]
B. The Pyridine Toxicity
Pyridine derivatives are hepatotoxic and nephrotoxic. Even though this specific derivative may not be explicitly "U-listed" (like pure pyridine, U196) under RCRA, it retains the toxicological pharmacophore.
-
Protocol Impact: All waste must be incinerated. No drain disposal is permitted.[4]
C. Hydrochloride Acidity
As an HCl salt, the compound will lower the pH of aqueous waste mixtures.
Operational Disposal Protocols
Scenario A: Solid Waste (Excess Reagent)
-
Container: Amber glass vial or HDPE jar.
-
Labeling: "Hazardous Waste - Toxic/Corrosive Solid."[1]
-
Process:
-
Do not dissolve the solid unnecessarily. Solid waste is cheaper and safer to transport than liquid waste.
-
Tape the lid securely with parafilm to prevent moisture ingress (hygroscopic salts can clump or degrade).[1]
-
Place the primary container into a secondary clear plastic bag.
-
Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Solvent Context: Usually dissolved in Methanol, DMSO, or DCM.
-
Segregation Logic:
-
Neutralization (Optional but Recommended for Large Volumes):
Scenario C: Trace Contaminated Glassware
-
Triple Rinse Protocol:
Visual Decision Matrix (Workflow)
The following diagram illustrates the logical flow for categorizing and disposing of this compound.
Caption: Decision tree for segregating 5-Ethynyl-2-methylpyridine HCl waste. Note the critical checkpoint for metal contamination to prevent explosion hazards.
Emergency Procedures
Spills (Solid)[1]
-
Isolate: Evacuate the immediate area.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. A dust mask (N95) is recommended to prevent inhalation of the HCl salt dust.[1]
-
Clean Up: Do not dry sweep (generates dust). Cover with a damp paper towel or absorbent pad to wet the solid.[1] Scoop into a plastic container.
-
Decontaminate: Wipe surface with a mild bicarbonate solution to neutralize acidity, then water.
Spills (Liquid)[1][10]
-
Absorb: Use a non-combustible absorbent (Vermiculite or sand).[9] Do not use paper towels for large spills if the solvent is flammable, though they are acceptable for small benchtop drips.
-
Disposal: Collect absorbent material as Solid Hazardous Waste .
Regulatory Compliance & Codes
-
RCRA (USA): While not explicitly P-listed, this compound should be managed under the "Cradle-to-Grave" liability.[1]
-
Characteristic Codes: D002 (Corrosivity, if pH < 2), D001 (Ignitability, if in flammable solvent).
-
Pyridine Note: Pure Pyridine is U196 . Treat derivatives with equal caution.
-
-
DOT (Shipping):
-
Likely Class 8 (Corrosive) or Class 6.1 (Toxic) depending on the specific formulation and concentration.[1]
-
References
-
United States Environmental Protection Agency (EPA). Defined Hazardous Wastes: Listed and Characteristic Wastes (RCRA). Available at: [Link][1]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[1] Section 7: Disposal of Waste. Available at: [Link]
Sources
- 1. nyu.edu [nyu.edu]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. carlroth.com [carlroth.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. glenresearch.com [glenresearch.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
